Product packaging for Zinc hydroxide carbonate(Cat. No.:)

Zinc hydroxide carbonate

Cat. No.: B13745515
M. Wt: 555.0 g/mol
InChI Key: YVEWQBBNXXNHKX-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Zinc Hydroxide Carbonate (Zn₄CO₃(OH)₆), a white, water-insoluble powder ( 5263-02-5), is a versatile and high-value chemical precursor primarily known for its thermal decomposition into high-purity Zinc Oxide (ZnO) . This compound is critical in materials science research for the hydrothermal synthesis of nanostructured materials; it acts as a metastable precursor, with its crystallization pathway and final morphology (from nanorods to 2D nanofilms) being a key area of study for designing advanced functional materials . Its mechanism of action as a precursor involves non-classical particle attachment and controlled decomposition, enabling researchers to fabricate ZnO with specific, tunable structures for applications in catalysis and electronics . In industrial and chemical research, this compound serves multiple roles. It is a multifunctional additive in the rubber industry, where it acts as an activator in the vulcanization process to improve mechanical properties and also as a flame-retardant filler, decomposing to release water and carbon dioxide . It is further utilized as a precursor for zinc-based pigments in coatings and paints, where it provides corrosion-inhibiting and opacifying properties . In chemical synthesis, it functions as a buffering agent, a solid-phase zinc source for producing other zinc compounds (like zinc sulfate and acetate), and a precursor for heterogeneous catalysts due to its controlled decomposition and alkaline nature, which helps maintain stable reaction environments . Additional applications are found in ceramics as an opacifier, in water treatment processes, and as a bulking agent in various formulations . This product is intended for research and industrial manufacturing purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H12O12Zn5 B13745515 Zinc hydroxide carbonate

Properties

Molecular Formula

C2H12O12Zn5

Molecular Weight

555.0 g/mol

IUPAC Name

dizinc;zinc;dicarbonate;hexahydrate

InChI

InChI=1S/2CH2O3.6H2O.5Zn/c2*2-1(3)4;;;;;;;;;;;/h2*(H2,2,3,4);6*1H2;;;;;/q;;;;;;;;;;;2*+2/p-4

InChI Key

YVEWQBBNXXNHKX-UHFFFAOYSA-J

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.O.[Zn].[Zn].[Zn].[Zn+2].[Zn+2]

Origin of Product

United States

Synthetic Methodologies and Control of Material Attributes for Zinc Hydroxide Carbonate

Precipitation and Co-precipitation Routes for Zinc Hydroxide (B78521) Carbonate Synthesis

Precipitation and co-precipitation are widely employed methods for the synthesis of zinc hydroxide carbonate due to their simplicity and scalability. These techniques involve the reaction of soluble zinc salts with a carbonate source in an aqueous solution, leading to the formation of an insoluble this compound precipitate.

Controlled Hydrolysis and Carbonation Techniques

Controlled hydrolysis and carbonation techniques are crucial in the precipitation synthesis of this compound. The slow and controlled addition of reactants allows for uniform nucleation and growth of particles, leading to a more homogenous product. For instance, the hydrolysis of urea (B33335) in the presence of zinc salts is a common method. The gradual decomposition of urea releases carbonate and hydroxide ions, leading to the slow precipitation of this compound. researchgate.net This method allows for the formation of well-defined crystalline structures. Another approach involves the direct precipitation by reacting a zinc salt solution, such as zinc sulfate (B86663), with a sodium carbonate solution. scispace.comuts.edu.au The reaction conditions, such as temperature and the rate of addition of the precipitating agent, are critical in controlling the particle size and morphology.

Influence of Precursor Chemistry and Solution Parameters (e.g., pH, concentration, additives)

The properties of the synthesized this compound are highly dependent on the precursor chemistry and various solution parameters. The choice of zinc salt (e.g., zinc acetate (B1210297), zinc nitrate (B79036), zinc sulfate) and carbonate source (e.g., potassium carbonate, sodium carbonate, urea) significantly influences the reaction kinetics and the final product characteristics. scispace.comuts.edu.auresearchgate.netcentralasianstudies.orgmdpi.com

The pH of the reaction medium is a critical parameter that governs the formation and composition of the precipitate. Studies have shown that the maximum degree of precipitation of this compound from a zinc nitrate solution using sodium carbonate is achieved at a pH between 7.9 and 8.2. centralasianstudies.org At different pH levels, other zinc-containing species may precipitate. researchgate.netkyoto-u.ac.jp

The concentration of the reactants also plays a vital role. The direct precipitation from zinc acetate and potassium carbonate solutions at room temperature yields hydrozincite (Zn₅(CO₃)₂(OH)₆) at low potassium carbonate concentrations. researchgate.net However, at higher concentrations of potassium carbonate, a different potassium-containing zinc carbonate hydroxide phase is formed. researchgate.net Similarly, in a reverse microemulsion synthesis, increasing the initial reactant concentration from 0.1M to 0.5M resulted in the formation of a different phase of zinc carbonate with a larger particle size and a unique flake-like morphology. whiterose.ac.ukresearchgate.net

Additives can be used to modify the morphology and size of the resulting particles. For example, the use of poly-vinyl pyrrolidone (PVP-K30) in a urea-based precipitation process resulted in the formation of porous spherical particles with a chrysanthemum-like morphology. researchgate.net

Table 1: Influence of Precursor Chemistry and Solution Parameters on this compound Synthesis via Precipitation This table is interactive. Click on the headers to sort the data.

Precursor System pH Concentration Additive Resulting Phase/Morphology
Zinc acetate + Potassium carbonate Not specified Low K₂CO₃ None Hydrozincite (Zn₅(CO₃)₂(OH)₆) researchgate.net
Zinc acetate + Potassium carbonate Not specified High K₂CO₃ None K-containing zinc carbonate hydroxide researchgate.net
Zinc nitrate + Sodium carbonate 7.9 - 8.2 13.14% ZnO in zinc nitrate solution None High yield of this compound centralasianstudies.org
Zinc nitrate + Urea Not specified Not specified Poly-vinyl pyrrolidone (PVP-K30) Porous spherical particles (chrysanthemum-like) researchgate.net
Zinc nitrate + Sodium carbonate (in reverse microemulsion) Not specified 0.1 M CTAB/1-butanol (B46404)/n-octane Nanoparticles whiterose.ac.ukresearchgate.net
Zinc nitrate + Sodium carbonate (in reverse microemulsion) Not specified 0.5 M CTAB/1-butanol/n-octane Unknown phase, larger particles, flake-like morphology whiterose.ac.ukresearchgate.net

Hydrothermal and Solvothermal Synthesis of this compound

Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline materials with controlled size and morphology. These methods involve carrying out the chemical reaction in a closed vessel (autoclave) at elevated temperatures and pressures.

Temperature and Pressure Effects on Crystallization

Temperature and pressure are key parameters in hydrothermal and solvothermal synthesis that significantly influence the crystallization process of this compound. In a typical hydrothermal synthesis using zinc acetate and urea, a temperature of 120°C is commonly employed to produce zinc carbonate hydroxide nanoparticles. researchgate.netwhiterose.ac.ukmendeley.com While the reaction time at this temperature (from 2 to 4 hours) did not show a significant effect on particle size and morphology, it did enhance the crystallinity of the nanoparticles, as indicated by sharper X-ray diffraction peaks at longer reaction times. whiterose.ac.ukmendeley.com Increasing the temperature generally leads to faster reaction kinetics and can promote the growth of larger crystals. The pressure within the autoclave is dependent on the temperature and the solvent used. While not always independently controlled, the pressure affects the solubility of the reactants and the stability of different crystalline phases.

Role of Solvents and Mineralizers in Morphology Control

The choice of solvent is a critical factor in both hydrothermal and solvothermal synthesis for controlling the morphology of the resulting this compound. In hydrothermal synthesis, water is the solvent. However, in solvothermal synthesis, a variety of organic solvents can be used. For instance, the solvothermal synthesis of zinc oxide from a basic zinc carbonate precursor has been studied in various diols, such as ethylene (B1197577) glycol, which was found to be the most suitable for producing the smallest ZnO particles. iaea.org This suggests that the solvent's properties, such as polarity and boiling point, play a crucial role in the nucleation and growth of the crystals.

Mineralizers, which are typically acids or bases, can be added to the reaction mixture to influence the solubility of the reactants and facilitate the crystallization process. In the solvothermal synthesis of zinc oxide from a basic zinc carbonate precursor, sulfonic acids like p-toluene sulfonic acid (p-TSA) have been shown to act as catalysts, significantly reducing the reaction time. iaea.org The concentration of these mineralizers can also affect the size and morphology of the final particles.

Electrochemical and Electrodeposition Synthesis of this compound

Electrochemical methods offer an alternative route for the synthesis of this compound, often providing a high degree of control over the product's properties. These techniques involve the use of an electric current to drive the chemical reaction.

Electrochemical synthesis of zinc carbonate nanoparticles can be achieved by the electrolysis of a zinc anode in a sodium carbonate solution. medsab.ac.ir The size of the resulting nanoparticles can be tuned by controlling parameters such as the electrolysis voltage, the concentration of carbonate ions, the solvent composition, and the stirring rate of the electrolyte. medsab.ac.ir This method allows for a facile and clean synthesis without the need for surfactants or templates. medsab.ac.ir

Electrodeposition is a technique used to form thin films of a material onto a conductive substrate. Zinc hydroxide films can be electrodeposited from aqueous solutions of zinc salts. researchgate.net These zinc hydroxide films can then serve as precursors for the formation of this compound through subsequent reactions. The morphology and properties of the deposited film are influenced by factors such as the composition of the electrolyte, the applied potential, and the temperature. researchgate.net For instance, the electrodeposition of zinc from a zinc nitrate solution at low temperatures can result in an amorphous zinc hydroxide layer. researchgate.net This layer can be further processed to obtain crystalline this compound.

Anodic Oxidation and Cathodic Deposition Mechanisms

Electrochemical synthesis provides a versatile route for the production of this compound directly on a substrate. This method involves the use of a zinc anode and an inert cathode immersed in a suitable electrolyte, typically a carbonate or bicarbonate solution. The formation of this compound is a result of a series of electrochemical and chemical reactions occurring at both the anode and the cathode.

At the anode , the metallic zinc is oxidized, releasing zinc ions (Zn²⁺) into the electrolyte. This process is the primary source of the metallic component of the final product.

Anodic Reaction: Zn(s) → Zn²⁺(aq) + 2e⁻

Simultaneously, at the cathode , the reduction of water molecules or other species in the electrolyte leads to the generation of hydroxide ions (OH⁻), increasing the local pH around the electrode.

Cathodic Reaction: 2H₂O(l) + 2e⁻ → H₂(g) + 2OH⁻(aq)

The zinc ions generated at the anode then react with the hydroxide ions and carbonate ions (CO₃²⁻) present in the electrolyte to precipitate this compound onto the electrode surface. The carbonate ions can originate from the dissolution of CO₂ from the air or, more commonly, from a dissolved carbonate salt in the electrolyte. The formation of zinc hydroxide can be an intermediate step in this process. iut.ac.ir

Precipitation Reactions: 5Zn²⁺(aq) + 2CO₃²⁻(aq) + 6OH⁻(aq) → Zn₅(CO₃)₂(OH)₆(s)

Electrolyte Composition and Current Density Effects

The material attributes of the synthesized this compound can be precisely controlled by tuning the parameters of the electrochemical process, such as the composition of the electrolyte and the applied current density.

Electrolyte Composition: The concentration of the carbonate source in the electrolyte significantly influences the reaction kinetics and the morphology of the resulting deposit. An increase in the concentration of carbonate ions can lead to a higher precipitation rate of this compound. The choice of the cation in the carbonate salt (e.g., sodium, potassium, or ammonium) can also affect the conductivity of the electrolyte and the crystalline structure of the product. For instance, the use of ammonium (B1175870) bicarbonate can influence the pH of the solution and thereby the reaction pathway. iaea.org

Current Density: The applied current density has a direct impact on the rate of both the anodic and cathodic reactions. A higher current density accelerates the production of Zn²⁺ and OH⁻ ions, which can lead to a faster deposition rate. However, excessively high current densities may result in the formation of less uniform and more dendritic structures. iut.ac.irdavidpublisher.com Conversely, lower current densities tend to promote the growth of more compact and well-defined crystalline structures. The current density can also influence the phase composition of the deposit, with different phases of this compound or even zinc oxide being formed under different current regimes. iut.ac.ir

The following table summarizes the general effects of these parameters on the synthesis of this compound:

ParameterEffect on Synthesis
Electrolyte Concentration Higher carbonate concentration generally increases the precipitation rate. The type of cation can influence electrolyte conductivity and crystal structure.
Current Density Higher current density increases the deposition rate but may lead to dendritic growth and lower uniformity. Lower current density favors more compact and crystalline structures.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on the development of environmentally benign and sustainable methods for the synthesis of chemical compounds. Green chemistry principles are being increasingly applied to the production of this compound to minimize the use and generation of hazardous substances.

A key aspect of green synthesis is the use of non-toxic and renewable starting materials. In the context of this compound synthesis, this involves replacing conventional chemical precursors with more environmentally friendly alternatives.

Eco-friendly Precursors: Instead of using synthetic zinc salts, researchers have explored the use of plant extracts as both reducing and capping agents. For example, extracts from Eleocarpus tectorius have been successfully employed in the green synthesis of this compound nanoparticles. ijmdrr.com The phytochemicals present in these extracts can facilitate the formation of the desired compound without the need for harsh chemicals. Urea is another precursor that is considered relatively eco-friendly and has been used in hydrothermal synthesis methods to provide a slow and controlled release of carbonate and hydroxide ions upon decomposition. whiterose.ac.ukmendeley.comresearchgate.net

Reaction Media: Water is the most common and environmentally benign solvent for the synthesis of this compound. Aqueous routes are preferred over those that use organic solvents, which are often volatile and toxic. Hydrothermal and solvothermal methods carried out in aqueous media are prominent examples of green synthesis routes. whiterose.ac.ukmendeley.comresearchgate.net

Sustainable synthesis paradigms aim to design processes that are not only environmentally friendly but also energy-efficient and economically viable. For this compound, this includes:

Low-Temperature Synthesis: Methods that operate at or near room temperature are favored as they reduce energy consumption. Precipitation methods using plant extracts, for instance, can often be carried out at mild temperatures. ijmdrr.com

Waste Minimization: Green synthesis approaches focus on maximizing atom economy and minimizing the production of waste. The use of precursors that are fully incorporated into the final product and the recycling of reaction media are key strategies.

Biomimetic Approaches: Inspired by biomineralization processes in nature, researchers are developing methods to synthesize this compound under mild conditions using biological macromolecules as templates or crystal growth modifiers.

Template-Assisted and Self-Assembly Fabrication of this compound Architectures

The morphology and dimensionality of this compound can be controlled with high precision through the use of templates and by harnessing self-assembly phenomena. These approaches allow for the fabrication of complex, hierarchical structures with tailored properties.

Templating methods involve the use of a pre-existing structure to direct the formation of the desired material. This can be broadly categorized into soft and hard templating.

Soft Templating: This strategy employs self-assembled structures of organic molecules, such as surfactants or polymers, as templates. These templates are dynamic and can adapt their shape during the synthesis process. For this compound, polymers like polyvinylpyrrolidone (B124986) (PVP) have been used as capping agents to direct the growth and self-assembly of unique hierarchical structures, including flower-like and urchin-like morphologies. nih.gov The polymer molecules adsorb onto specific crystal faces of the growing this compound, influencing its growth direction and leading to the formation of complex architectures.

The table below provides an example of a soft templating agent used in the synthesis of this compound:

Soft TemplateResulting Morphology
Polyvinylpyrrolidone (PVP)Hierarchical flower-like, urchin-like structures

Hard Templating: In this approach, a pre-existing solid material with a defined porous structure is used as a template. The precursor materials for this compound are infiltrated into the pores of the template. After the formation of the desired material within the pores, the template is selectively removed, typically by chemical etching or calcination, leaving behind a replica of the template's structure. While less commonly reported for this compound compared to other metal oxides, this method offers a robust way to create highly ordered porous structures. Common hard templates include porous alumina, silica, and carbon materials. The choice of template depends on the desired pore size and morphology of the final product.

Directing Agent Roles in Nanostructure and Microstructure Formation

The morphology and dimensions of this compound, Zn₅(CO₃)₂(OH)₆, nanoparticles can be precisely controlled through the use of directing agents in various synthetic methodologies. One effective approach is the reverse microemulsion technique, which provides a confined reaction environment allowing for the synthesis of particles with specific size and aggregation characteristics.

In a study utilizing a reverse microemulsion system composed of cetyltrimethylammonium bromide (CTAB) as the surfactant, 1-butanol as a co-surfactant, and n-octane as the oil phase, researchers successfully synthesized this compound nanoparticles. whiterose.ac.uk The formation of these nanoparticles occurs within the aqueous nanodroplets of the reverse microemulsion. The size and morphology of the resulting particles are significantly influenced by the water-to-surfactant molar ratio (ω).

Experimental findings indicate that the value of ω has a direct impact on the particle size and the degree of particle aggregation. whiterose.ac.uk Conversely, the water/oil molar ratio (S) was found to have no discernible effect on these particle characteristics. whiterose.ac.uk The initial concentration of the reactants in the aqueous phase also plays a crucial role. An increase in the initial reactant concentration from 0.1 M to 0.5 M resulted in the formation of a different phase of zinc carbonate with a distinct flake-like morphology and larger particle size. whiterose.ac.uk

This demonstrates the critical role of the microemulsion composition, particularly the water-to-surfactant molar ratio, in directing the nucleation and growth of this compound nanoparticles, thereby enabling the tailoring of their physical attributes for specific applications.

Table 1: Influence of Microemulsion Parameters on this compound Nanoparticle Synthesis

ParameterEffect on Particle SizeEffect on AggregationEffect on Morphology
Water/Surfactant Molar Ratio (ω) Directly influences particle sizeAffects the level of aggregationCan influence morphology
Water/Oil Molar Ratio (S) No apparent effectNo apparent effectNo apparent effect
Initial Reactant Concentration Higher concentration leads to larger particlesCan influence aggregationCan lead to different phases and morphologies (e.g., flake-like)

Mechanochemical Synthesis of this compound and Related Zinc Compounds

Mechanochemical synthesis offers a solvent-free, environmentally friendly alternative for the production of this compound and other zinc compounds. This solid-state method utilizes mechanical energy, typically through ball milling, to induce chemical reactions and structural transformations.

The mechanochemical treatment of zinc carbonate hydroxide has been shown to be an effective method for producing nanocrystalline zinc oxide (ZnO) powders. researchgate.net In this process, the mechanical activation in a planetary ball mill can lead to the amorphization of the initial zinc carbonate hydroxide. researchgate.net Subsequent heat treatment of the amorphous material results in the formation of single-phase ZnO nanoparticles. researchgate.net By adjusting the milling speed, it is even possible to achieve the direct synthesis of ZnO nanoparticles without a separate calcination step. researchgate.net

While direct mechanochemical synthesis of this compound is a subject of ongoing research, the principles are demonstrated in the synthesis of related zinc compounds. For instance, mechanochemical methods have been successfully employed for the one-pot synthesis of various Zn(II) complexes. acs.org This approach involves the direct grinding of a ligand with a zinc halide, leading to the formation of the desired complex without the need for bulk solvents. acs.org

Furthermore, the mechanochemical synthesis of zinc-doped hydroxyapatite (B223615) has been achieved using zinc carbonate as the zinc source. rsc.orgrsc.org This process involves the co-milling of precursors, leading to the incorporation of zinc ions into the hydroxyapatite lattice. rsc.orgrsc.org These examples highlight the versatility of mechanochemistry in processing zinc-containing materials and suggest its potential for the direct and controlled synthesis of this compound with desired material attributes.

Table 2: Mechanochemical Synthesis Parameters and Outcomes for Zinc Compounds

Starting Material(s)Mechanochemical ProcessKey Parameter(s)Resulting Product(s)
Zinc carbonate hydroxidePlanetary ball millingMilling speed, milling timeAmorphous zinc carbonate hydroxide, Nanocrystalline ZnO
Ligand (e.g., N,N'-diphenylethylenediamine) + Zinc halide (e.g., ZnCl₂)GrindingMolar ratio, grinding timeZn(II) complexes
Monetite/brushite precursor + Zinc carbonateCo-millingConcentration of ZnCO₃Zinc-doped hydroxyapatite

Conversion from Zinc-Containing Waste Streams and Byproducts

The synthesis of this compound from zinc-containing waste streams and byproducts presents a valuable opportunity for resource recovery and waste valorization. Various industrial processes generate zinc-laden effluents that can be repurposed as a feedstock for the production of this compound. nih.gov

One prominent method involves the chemical precipitation of zinc from these waste streams. A study has detailed the preparation of basic zinc carbonate from zinc-containing residues through a process of sulfuric acid leaching followed by precipitation with ammonium bicarbonate. iaea.org This approach allows for the recovery of zinc from solid waste materials.

The optimization of precipitation conditions is crucial for achieving a high-quality product. Key parameters that influence the synthesis of basic zinc carbonate include the order of reagent addition, the concentrations of the zinc sulfate and ammonium bicarbonate solutions, the molar ratio of the reactants, and the reaction temperature and time. iaea.org

For instance, optimal conditions were identified as adding ammonium bicarbonate to a zinc sulfate solution at a temperature of 50°C, with specific concentrations for each solution, an optimal molar ratio of [NH₄HCO₃]/[ZnSO₄], and a defined reaction time. iaea.org This demonstrates that with careful control of the reaction parameters, it is feasible to produce basic zinc carbonate that meets specific quality standards from waste-derived zinc.

The broader context of treating industrial wastewater often involves the removal of heavy metals like zinc through chemical precipitation using alkaline reagents such as sodium hydroxide, lime, or sodium carbonate. nih.gov This initial precipitation step can be the precursor to forming more complex compounds like this compound, thus integrating waste treatment with material synthesis.

Table 3: Optimized Conditions for Basic Zinc Carbonate Synthesis from Zinc-Containing Residues

ParameterOptimized Condition
Order of Reagent Addition Ammonium bicarbonate added to zinc sulfate solution
Reaction Temperature 50°C
Concentration of NH₄HCO₃ Solution 250 g/L
Concentration of ZnSO₄ Solution 150 g/L
Molar Ratio of [NH₄HCO₃]/[ZnSO₄] 1.10
Reaction Time 30 min

Advanced Characterization of Zinc Hydroxide Carbonate Structure, Composition, and Morphology

X-ray Diffraction (XRD) for Crystallographic Phase Identification and Structural Refinement

X-ray diffraction (XRD) stands as a fundamental and indispensable tool for the characterization of zinc hydroxide (B78521) carbonate, which is mineralogically known as hydrozincite. rsc.org This technique is pivotal for identifying the crystalline phases within a sample by comparing its unique diffraction pattern to established standards, such as those in the Joint Committee on Powder Diffraction Standards (JCPDS) database. The presence of sharp and well-defined peaks in an XRD pattern is a clear indicator of a well-crystallized hydrozincite sample. researchgate.net Specifically, the diffraction data for hydrozincite is often matched with JCPDS card no. 19-1458, confirming its monoclinic phase. researchgate.netresearchgate.net

Beyond simple phase identification, XRD is crucial for assessing the purity of synthesized zinc hydroxide carbonate. A pure sample will exhibit diffraction peaks corresponding only to the hydrozincite phase, with the absence of peaks from other potential zinc compounds like zinc oxide (ZnO) or zinc carbonate (ZnCO₃). nih.gov Furthermore, XRD is instrumental in monitoring the solid-state transformation of this compound, for instance, its conversion to ZnO upon heating (calcination), by tracking the disappearance of hydrozincite peaks and the emergence of those corresponding to zinc oxide. rsc.orgresearchgate.net

Lattice Parameters and Space Group Determination

The crystal structure of hydrozincite has been definitively identified as monoclinic. iucr.orgwikipedia.orghandbookofmineralogy.org Through detailed analysis of XRD data, its space group has been determined to be C2/m. iucr.orgwikipedia.orghandbookofmineralogy.orgiem.ac.ruresearchgate.net The lattice parameters, which describe the dimensions of the unit cell, have been refined through crystallographic studies. While minor variations exist depending on the specific sample and analytical conditions, representative values are well-documented. For instance, one study reported lattice parameters of a = 13.62 Å, b = 6.30 Å, c = 5.42 Å, and β = 95° 50'. iucr.org Another comprehensive crystallographic analysis provided highly precise unit cell parameters of a = 13.58 Å, b = 6.28 Å, c = 5.41 Å, and β = 95.51°. wikipedia.orgmindat.org

Table 1: Crystallographic Data for Hydrozincite (Zn₅(CO₃)₂(OH)₆)

Parameter Value Reference
Crystal System Monoclinic iucr.orgwikipedia.orghandbookofmineralogy.org
Space Group C2/m iucr.orgwikipedia.orghandbookofmineralogy.orgiem.ac.ruresearchgate.net
a (Å) 13.58 - 13.62 iucr.orgwikipedia.orgmindat.org
b (Å) 6.28 - 6.30 iucr.orgwikipedia.orgmindat.org
c (Å) 5.41 - 5.42 iucr.orgwikipedia.orgmindat.org
β (°) 95.51 - 95.83 wikipedia.orgiem.ac.ruresearchgate.netmindat.org

Crystallite Size and Strain Analysis

The broadening of XRD peaks provides valuable information about the microstructure of this compound, specifically the average crystallite size and the presence of lattice strain. The Scherrer equation is a widely used method to estimate the crystallite size from the width of the diffraction peaks. ijraset.com Using this method, the average crystallite size of hydrozincite has been determined to be in the nanometer range, for instance, around 14 nm in one study. ijraset.com Another study reported a crystallite size of approximately 22 nm. researchgate.net

A more detailed analysis can be performed using the Williamson-Hall method, which distinguishes between the contributions of crystallite size and microstrain to the peak broadening. Microstrain refers to distortions and defects within the crystal lattice. This analysis has been applied to hydrothermally synthesized hydrozincite, revealing crystallite sizes around 13.57 nm. rsc.org The low levels of microstrain often observed suggest a well-ordered crystalline structure with minimal defects.

Electron Microscopy Techniques (SEM, TEM, HRTEM) for Morphological and Nanostructural Elucidation

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution Transmission Electron Microscopy (HRTEM), are essential for visualizing the morphology and nanostructure of this compound. rsc.orgscirp.orgcapes.gov.brnih.govuts.edu.aupsu.eduresearchgate.netwhiterose.ac.ukscience.gov These methods reveal that the morphology is highly sensitive to the synthesis conditions.

SEM provides detailed three-dimensional images of the particle surfaces, revealing a variety of morphologies such as nanosheets, nanoflowers, and spherical aggregates. scirp.orgnih.govpsu.eduresearchgate.net For example, flower-like structures are often composed of interconnected nanosheets. scirp.org TEM and HRTEM offer higher magnification and resolution, allowing for the examination of the internal structure, including the size and arrangement of the primary nanocrystals that form larger agglomerates. rsc.orgscirp.orgcapes.gov.brpsu.edu

Particle Size Distribution and Shape Analysis

The analysis of SEM and TEM images allows for the determination of particle size distribution and the characterization of the diverse shapes of this compound. rsc.orgscirp.orgnih.govresearchgate.netwhiterose.ac.uknih.gov SEM analysis has shown that the particles can form hierarchical structures, such as microspheres assembled from nanosheets, with diameters ranging from 1 to 2 µm. scirp.org The constituent nanosheets can have a thickness of 50-100 nm. scirp.org Other studies have reported spherical particles with sizes between 5 and 20 nm that tend to form layered or spongy aggregates. researchgate.net TEM analysis provides more precise measurements of these primary nanoparticles. For instance, in some preparations, the fundamental building blocks are nanosheets with an average thickness of around 51 nm.

Table 2: Reported Morphologies and Particle Sizes of this compound

Morphology Dimensions Analytical Technique Reference
Nanosheets Thickness: 50 - 100 nm SEM scirp.org
Nanosheets Average Thickness: 51 nm TEM
Hexagonal Nanosheets Diameter: 1 - 2 µm SEM scirp.org
Spherical Particles Diameter: 5 - 20 nm SEM researchgate.net
Microspherical Particles Diameter: ~0.2 µm SEM nih.gov
Nanospheres Crystallite Size: ~13.57 nm XRD rsc.org

Defects and Microstructural Features

HRTEM is a powerful technique for probing the crystalline quality and microstructural details of this compound at the atomic scale. HRTEM images can visualize the lattice fringes of the material, providing direct evidence of its crystallinity. capes.gov.brresearchgate.nettandfonline.com The measured distance between these fringes corresponds to the interplanar spacings determined by XRD. For example, a lattice fringe with a d-spacing of 0.32 nm has been observed, corresponding to the (002) plane. tandfonline.com

Spectroscopic Investigations of this compound

Spectroscopic methods, particularly Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are vital for identifying the chemical bonds present in this compound. nih.govqut.edu.auscispace.comresearchgate.netnih.gov These techniques probe the vibrational modes of the constituent hydroxyl (OH⁻) and carbonate (CO₃²⁻) groups, providing a molecular fingerprint of the compound.

The FTIR spectrum of hydrozincite is characterized by several key absorption bands. nih.govnih.gov A broad band in the 3000-3400 cm⁻¹ region is attributed to the stretching vibrations of the O-H groups. researchgate.net The carbonate group gives rise to a strong, broad absorption band around 1380-1545 cm⁻¹ due to the antisymmetric stretching mode (ν₃). qut.edu.auscispace.com Other characteristic carbonate bands include the ν₂ bending mode around 832 cm⁻¹ and the ν₄ in-phase bending modes at approximately 707 and 737 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. A very intense and sharp peak is typically observed at 1062 cm⁻¹, which is assigned to the symmetric stretching mode (ν₁) of the carbonate group. qut.edu.auscispace.com Other Raman bands for the carbonate group include the antisymmetric stretching modes (ν₃) around 1380 and 1545 cm⁻¹ and the ν₄ bending modes at 707 and 733 cm⁻¹. qut.edu.au A band at 980 cm⁻¹ in the Raman spectrum is attributed to the OH deformation mode. qut.edu.auresearchgate.net The presence of multiple bands for certain vibrational modes can indicate a reduction in the symmetry of the carbonate anion within the crystal structure. qut.edu.auresearchgate.net

Table 3: Key Spectroscopic Bands for this compound

Vibrational Mode FTIR (cm⁻¹) Raman (cm⁻¹) Assignment Reference
O-H Stretching 3000-3400 - Hydroxyl Groups researchgate.net
OH Deformation - 980 Hydroxyl Groups qut.edu.auresearchgate.net
Carbonate (ν₁) Symmetric Stretch - 1062 Carbonate Group qut.edu.auscispace.com
Carbonate (ν₃) Antisymmetric Stretch 1380-1545 1380, 1545 Carbonate Group qut.edu.auscispace.com
Carbonate (ν₂) Bending 832 - Carbonate Group researchgate.net
Carbonate (ν₄) Bending 707, 737 707, 733 Carbonate Group qut.edu.auresearchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name Chemical Formula
This compound Zn₅(CO₃)₂(OH)₆
Hydrozincite Zn₅(CO₃)₂(OH)₆
Zinc oxide ZnO
Zinc carbonate ZnCO₃
Zinc carbonate hydroxide hydrate Zn₄CO₃(OH)₆·H₂O

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Modes and Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound and understanding their local chemical environments. The spectra are characterized by distinct bands corresponding to the vibrations of carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups, as well as zinc-oxygen (Zn-O) bonds. researchgate.net

The analysis of hydrozincite reveals that the symmetry of the carbonate anion is reduced from its ideal D₃h symmetry. ucd.ie This reduction to C₂v or Cₛ symmetry results in the activation of otherwise silent modes and the splitting of degenerate modes. ucd.ie For instance, the symmetric stretching mode (ν₁) of the carbonate group appears as an intense band around 1062 cm⁻¹ in the Raman spectrum. ucd.ie The antisymmetric stretching mode (ν₃) is observed as two distinct bands in the FTIR spectrum, typically around 1383 cm⁻¹ and 1515-1520 cm⁻¹. geoscienceworld.orgresearchgate.net This splitting confirms the lower symmetry of the carbonate ion within the crystal lattice.

Multiple bands are also observed for the bending modes of the carbonate group. The ν₂ out-of-plane bending mode is seen in the infrared spectrum around 832-837 cm⁻¹, while the ν₄ in-plane bending modes appear as multiple bands in the Raman spectrum, further evidencing the structural distortion of the carbonate anion. ucd.ie

The hydroxyl groups give rise to characteristic stretching vibrations. FTIR spectra typically show a broad absorption band centered around 3317 cm⁻¹, which is indicative of O-H stretching. researchgate.net More detailed studies reveal multiple OH stretching vibrations, suggesting that the hydroxyl units in the hydrozincite structure are not crystallographically equivalent. ucd.ie A Raman band observed at 980 cm⁻¹ is attributed to the δ OH deformation mode. ucd.ie The Zn-O stretching vibrations are typically observed in the lower frequency region of the spectra. researchgate.net

Table 1: Characteristic Vibrational Modes of this compound (Hydrozincite)

Vibrational Mode Technique Wavenumber (cm⁻¹) Assignment
ν(OH) FTIR/Raman ~3234 - 3363 Hydroxyl group stretching ucd.ieresearchgate.net
ν₃(CO₃²⁻) FTIR/Raman ~1515 - 1545 Asymmetric stretching of carbonate ucd.iegeoscienceworld.org
ν₃(CO₃²⁻) FTIR/Raman ~1380 - 1383 Asymmetric stretching of carbonate ucd.iegeoscienceworld.org
ν₁(CO₃²⁻) Raman ~1062 Symmetric stretching of carbonate ucd.ie
δ(OH) Raman ~980 Hydroxyl group deformation ucd.ie
ν₂(CO₃²⁻) FTIR ~832 - 888 Out-of-plane bending of carbonate ucd.ie
ν₄(CO₃²⁻) Raman ~636 - 733 In-plane bending of carbonate ucd.ie
ν(Zn-O) FTIR/Raman < 700 Zinc-oxygen stretching researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of the this compound surface. XPS analysis confirms the presence of zinc, carbon, and oxygen.

High-resolution XPS spectra provide detailed information about the chemical bonding. The Zn 2p spectrum typically shows two spin-orbit split peaks, Zn 2p₃/₂ and Zn 2p₁/₂, with binding energies around 1022.98 eV and 1046.27 eV, respectively. uctm.edu The O 1s spectrum can be deconvoluted into multiple peaks, which are assigned to oxygen in different chemical environments: the zinc hydroxide (Zn-OH) lattice, carbonate (C-O) groups, and adsorbed water. researchgate.net For instance, peaks at approximately 531.75 eV and 532.40 eV have been assigned to Zn-hydroxide and Zn-carbonate on the surface, respectively. researchgate.net Another study assigns a peak at 531.92 eV to Zn-O and one at 533.04 eV to the hydroxyl anion. uctm.edu

The C 1s spectrum also reveals different carbon species. A major peak around 289.93 eV is characteristic of the carbonate (CO₃²⁻) group. uctm.edu Other peaks at lower binding energies, such as 284.83 eV and 285.8 eV, are often attributed to adventitious hydrocarbon and carbon-oxygen contaminants on the surface. uctm.edu It is important to note that studies have shown that zinc hydroxide can be unstable under X-ray radiation during standard XPS measurements, potentially decomposing into zinc oxide, which can complicate the interpretation of the spectra. rsc.orgresearchgate.net

Table 2: Representative XPS Binding Energies for this compound

Element Core Level Binding Energy (eV) Assignment
Zn 2p₃/₂ ~1022.98 Zn²⁺ in this compound uctm.edu
Zn 2p₁/₂ ~1046.27 Zn²⁺ in this compound uctm.edu
O 1s ~531.75 - 531.92 Oxygen in Zn-OH / Zn-O uctm.eduresearchgate.net
O 1s ~532.40 - 533.04 Oxygen in CO₃²⁻ / OH⁻ uctm.eduresearchgate.net
C 1s ~289.93 Carbon in CO₃²⁻ uctm.edu
C 1s ~284.8 - 285.8 Adventitious Carbon uctm.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy provides unique insights into the local atomic environments and structural disorder in this compound. ¹³C NMR is particularly useful for probing the carbonate groups.

¹³C Magic Angle Spinning (MAS) and Cross-Polarization MAS (CPMAS) NMR studies on synthetic and natural hydrozincite have revealed important structural details. researchgate.net The ¹³C NMR spectra of a well-crystallized synthetic hydrozincite show a primary carbon signal at approximately 164 ppm. researchgate.net However, in samples with smaller crystal domains (around 10 nm), two main signals are observed at approximately 164 ppm and 168 ppm. researchgate.net The presence of multiple signals indicates the existence of crystallographically distinct carbonate sites within the structure, which can be related to lattice defects, grain boundaries, or deviations from the ideal crystal structure. researchgate.net Analysis of chemical shift anisotropy can further point to structural changes in the carbonate group or its hydrogen bonding environment. researchgate.net The absence of other specific signals can also help exclude the presence of certain zinc-containing side phases. cdmf.org.br

While ¹H NMR can be used to study the hydroxyl protons, its application to solid this compound is less commonly reported in detail compared to ¹³C NMR. However, it can be a powerful tool, for instance, in monitoring the synthesis of related layered zinc hydroxide materials in solution. arxiv.org

Table 3: ¹³C NMR Chemical Shifts for Hydrozincite

Sample Type Technique Chemical Shift (ppm) Interpretation
Well-crystallized hydrozincite ¹³C MAS/CPMAS ~164 Main carbonate signal researchgate.net
Nanocrystalline hydrozincite ¹³C MAS/CPMAS ~164 and ~168 Two distinct carbonate environments, indicating structural disorder researchgate.net

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy, particularly in diffuse reflectance mode (UV-DRS), is used to investigate the electronic properties of this compound, specifically its light absorption characteristics and optical band gap.

The UV-Vis spectrum of this compound (Zn₅(OH)₆(CO₃)₂) shows a characteristic absorption edge in the ultraviolet region. Studies have determined the absorption edge to be at approximately 250 nm. uctm.edu From the Tauc plot, which is derived from the reflectance data, the optical band gap of the material can be estimated. The standard band gap for this compound is reported to be around 3.0 eV. unica.it This wide band gap indicates that it is a semiconductor that primarily absorbs in the UV range of the electromagnetic spectrum. The specific band gap value can be influenced by factors such as crystallinity and the presence of impurities. For comparison, the related compound zinc carbonate (ZnCO₃) has an absorption edge at a longer wavelength, around 380 nm. uctm.edu

Thermal Analysis (TGA, DTA, DSC) of this compound Decomposition and Phase Transformations

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are essential for studying the thermal decomposition of this compound. These methods provide critical information on its thermal stability, the temperature ranges of decomposition, the nature of the phase transformations, and the kinetics of the reaction.

Zn₅(CO₃)₂(OH)₆(s) → 5ZnO(s) + 2CO₂(g) + 3H₂O(g)

TGA measures the change in mass of a sample as a function of temperature, while DTA and DSC measure the temperature difference and heat flow between a sample and a reference, respectively. A typical TGA curve for this compound shows a significant mass loss corresponding to the simultaneous release of water (H₂O) and carbon dioxide (CO₂). uctm.eduunica.it The theoretical mass loss for the decomposition of hydrozincite to zinc oxide is approximately 25.9%. unica.itrsc.org Experimental TGA results often show a total mass loss very close to this value. unica.it

The DTA and DSC curves typically show a single, sharp endothermic peak, indicating that the decomposition is an energy-absorbing process that occurs in a single step. unica.itunica.itgeoscienceworld.org This is in contrast to some other basic zinc salts that may decompose through multiple intermediate phases. unica.it

Thermal Stability Profiles

The thermal stability of this compound can be precisely determined using TGA. The decomposition process generally begins at around 150-180°C, but the rate of decomposition only becomes significant at higher temperatures. researchgate.netrsc.org The main decomposition event, as indicated by the sharp mass loss in TGA and the endothermic peak in DTA/DSC, typically occurs in the temperature range of 230°C to 284°C, with the peak temperature often cited around 240-250°C at moderate heating rates. cdmf.org.brunica.itunica.it

The decomposition temperature can be influenced by several factors, including heating rate, sample mass, and the partial pressure of the surrounding atmosphere. geoscienceworld.org For example, increasing the partial pressure of carbon dioxide can raise the onset temperature of the decomposition by up to 30°C. The material is considered stable at ambient temperatures. researchgate.net

Table 4: Thermal Decomposition Profile of this compound

Analysis Technique Observation Temperature Range (°C) Significance
TGA Onset of decomposition ~150 - 180 Start of mass loss researchgate.netrsc.org
TGA/DTA/DSC Major decomposition step ~230 - 308 Single-step, endothermic conversion to ZnO unica.itunica.itrsc.org
DTA Endothermic peak maximum ~248 Peak of decomposition reaction rate unica.it

Decomposition Kinetics and Products (e.g., ZnO)

The primary solid product of the thermal decomposition of this compound is zinc oxide (ZnO). cdmf.org.brunica.itrsc.org The process is a direct, single-step conversion. unica.it The resulting ZnO is often in the form of porous, nanocrystalline particles, which are sometimes referred to as "active zinc oxide" due to their high surface area. cdmf.org.brunica.it The initial crystallite size of the ZnO can be on the order of 10 nm. unica.it However, further heating to higher temperatures can cause these nanoparticles to coarsen. unica.it

The kinetics of the decomposition have been investigated by various researchers. The apparent activation energy (Ea) for the decomposition reaction has been calculated using different kinetic models. Reported values for the activation energy vary, often falling within the range of 88.7 kJ/mol to 180 kJ/mol, depending on the specific sample, experimental conditions, and the calculation method used. researchgate.net For instance, values of 132 and 153 kJ/mol were reported for two different samples in the temperature range of 150-240°C. arxiv.org Another study calculated an activation energy of 180 ± 5 kJ/mol under significant CO₂ partial pressure. The decomposition mechanism has been described by models such as the shrinking core model, where the reaction is phase-boundary controlled. The evolved gases, particularly water vapor, can also influence the reaction kinetics, with some studies suggesting a catalytic effect of atmospheric H₂O that can lower the apparent activation energy. uctm.edu

Table 5: Decomposition Products and Kinetic Parameters

Parameter Value/Description Method/Condition
Solid Product Zinc Oxide (ZnO) Thermal decomposition unica.itrsc.org
Gaseous Products Carbon Dioxide (CO₂), Water (H₂O) Thermal decomposition uctm.edu
Product Morphology Porous, nanocrystalline SEM/TEM analysis cdmf.org.brunica.it
Activation Energy (Ea) 88.7 - 180 kJ/mol Non-isothermal TGA/DTA
Reaction Mechanism Single-step decomposition, phase-boundary controlled XRD, TGA/DTA analysis unica.it

Porosity and Surface Area Analysis of this compound Materials

The porosity and surface area of this compound, often referred to as hydrozincite, are critical characteristics that influence its application in various fields, including catalysis and adsorption. These properties are typically investigated using gas sorption analysis.

Brunauer–Emmett–Teller (BET) Surface Area Measurement

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of materials. wikipedia.orgkjpupi.id It involves the physical adsorption of a gas, most commonly nitrogen, onto the surface of the solid at or near the boiling point of the gas (77 K for nitrogen). wikipedia.org The BET theory extends the Langmuir theory of monolayer adsorption to multilayer adsorption, providing a means to calculate the specific surface area from the gas adsorption isotherm. wikipedia.org

The specific surface area of this compound can vary significantly depending on the synthesis method and conditions. For instance, this compound synthesized via a simple urea (B33335) aqueous solution process at 85 °C can yield porous spherical particles with a surface area of 16 m²/g. researchgate.net Other studies have reported specific surface areas for this compound and its derivatives ranging from 15 m²/g to 55 m²/g. researchgate.net The decomposition of this compound at around 240 °C results in the formation of porous zinc oxide with a significantly higher specific surface area, typically in the range of 47-65 m²/g. science.govresearchgate.net This high surface area is a key attribute for "active zinc oxide," which is used in applications like rubber manufacturing and desulfurization. uts.edu.auscispace.com

The synthesis conditions, such as the precipitating agent used, can influence the resulting surface area. For example, different precipitating agents like lithium hydroxide, ammonia, sodium carbonate, and ammonium (B1175870) carbonate lead to variations in the morphology and porosity of the final zinc hydroxy-carbonate product. researchgate.net The addition of surfactants like poly-vinyl pyrrolidone (PVP-K30) during synthesis has also been shown to affect the particle morphology and surface area. researchgate.net

Below is a table summarizing BET surface area values for this compound and related materials from various studies.

MaterialSynthesis/Treatment ConditionSpecific Surface Area (m²/g)
This compoundSynthesized with poly-vinyl pyrrolidone (PVP-K30)16 researchgate.net
Zinc Hydroxy-carbonate (ZHC)Precipitation with various agents15 - 55 researchgate.net
This compound (precursor)Hydrothermal reaction25.3 rsc.org
Zinc Oxide (from ZHC)Decomposition at ~240 °C47 - 65 science.govresearchgate.net
Zinc Oxide (from ZHC)Calcination at 300 °C~82 researchgate.net

Pore Volume and Size Distribution Analysis

Beyond just the surface area, the pore volume and the distribution of pore sizes within this compound materials are crucial for understanding their performance in applications where mass transport is important. This analysis is often carried out in conjunction with BET surface area measurements using the same nitrogen adsorption-desorption isotherm data. The Barrett-Joyner-Halenda (BJH) method is commonly applied to the desorption branch of the isotherm to calculate the pore size distribution. nih.govresearchgate.net

Studies have shown that this compound and its derivatives can possess a range of pore structures. For instance, a hierarchically assembled 3D porous zinc oxide, prepared by calcining a hydrozincite precursor, exhibited a total pore volume of 0.196 cm³/g. rsc.org The precursor itself, a form of this compound, had a total pore volume of 0.168 cm³/g. rsc.org The pore size distribution in these materials can be complex, often showing the presence of both mesopores (2-50 nm) and sometimes macropores (>50 nm). researchgate.net

The synthesis method plays a significant role in determining the pore characteristics. For example, the use of urea as a precipitating agent can lead to the formation of pores during the decomposition of this compound to zinc oxide. researchgate.net The amount of urea used can influence the resulting pore size. researchgate.net Similarly, the formation of this compound as an intermediate in the synthesis of porous zinc oxide is a common strategy, as the release of carbon dioxide and water during its calcination creates porosity in the final material. rsc.org

The table below presents data on the pore volume and size for this compound and its derivatives.

MaterialSynthesis/Treatment ConditionTotal Pore Volume (cm³/g)Average Pore Size (nm)
This compound (precursor-2)Hydrothermal reaction0.168 rsc.org-
3D Porous Zinc Oxide (from precursor-2)Calcination at 400 °C0.196 rsc.org-
Holey ZnO NanosheetsMacroemulsion-assisted synthesis0.11 - 0.56 researchgate.net33.0 - 44.1 researchgate.net
Ni/Zn Carbonate/Hydroxide NanohybridHydrothermal with urea0.16–0.85 mdpi.com12–32 mdpi.com

Elemental and Chemical Purity Analysis (e.g., ICP-OES, XRF)

Ensuring the elemental and chemical purity of this compound is essential for its intended applications, as impurities can significantly alter its properties and performance. Techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and X-ray Fluorescence (XRF) are powerful tools for this purpose.

ICP-OES is a highly sensitive technique used to determine the elemental composition of a sample. spectro.comthermofisher.com It can accurately quantify the concentration of various elements, including trace impurities. For the analysis of zinc compounds, a sample of this compound is typically dissolved in a suitable acid, such as nitric acid, before being introduced into the plasma. nih.gov The high temperature of the plasma excites the atoms of the elements present, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of each element.

In a study by the National Toxicology Program, a lot of zinc carbonate basic was analyzed using ICP-OES. The zinc content was determined to be 56.6% by weight. nih.govnih.gov The analysis also quantified other elements, finding calcium at 0.0916% and magnesium at 1.32%, while heavy metals like arsenic, cadmium, and lead were below the limit of quantitation (0.01%). nih.gov

X-ray Fluorescence (XRF) is another non-destructive analytical technique used for elemental analysis. rsc.org It works by irradiating a sample with X-rays, which causes the elements within the sample to emit secondary (or fluorescent) X-rays. Each element emits X-rays at a characteristic energy, and the intensity of these X-rays is related to the element's concentration. XRF can be used to identify the presence of various elements in a this compound sample. For instance, a preliminary XRF scan of a zinc carbonate basic sample identified the presence of zinc, calcium, magnesium, and sulfur. nih.gov Portable XRF analyzers offer a rapid and convenient method for on-site analysis, which can be particularly useful in mining and processing applications involving zinc ores. thermofisher.com

The table below summarizes the findings from the elemental analysis of a zinc carbonate basic sample as reported in a study by the National Toxicology Program.

ElementAnalytical TechniqueConcentration (% w/w)
Zinc (Zn)ICP-OES56.6 nih.govnih.gov
Calcium (Ca)ICP-OES0.0916 nih.gov
Magnesium (Mg)ICP-OES1.32 nih.gov
Arsenic (As)ICP-OES< 0.01 nih.gov
Cadmium (Cd)ICP-OES< 0.01 nih.gov
Lead (Pb)ICP-OES< 0.01 nih.gov
Sulfur (S)XRFDetected nih.gov

Formation Mechanisms and Growth Kinetics of Zinc Hydroxide Carbonate

Nucleation and Growth Models for Zinc Hydroxide (B78521) Carbonate Crystallization

Different models and approaches have been explored to explain and control the nucleation and growth of zinc hydroxide carbonate:

Classical Nucleation Theory: This model can be applied to understand the initial formation of nuclei from a supersaturated solution, where the change in free energy is a key driver.

Biomineralization-Inspired Methods: These approaches utilize organic additives to control the crystallization process. For instance, polymer-stabilized amorphous precursors can induce the crystallization of this compound. researchgate.net The use of acidic macromolecules can control the morphology and crystallographic orientation of the resulting crystals. researchgate.net

Amorphous Precursor Pathway: The formation of an amorphous zinc carbonate hydroxide phase can precede the crystallization of more stable forms. researchgate.net This amorphous precursor's morphology, composition, and hydration can be pH-dependent and serve as a tunable route for the formation of crystalline this compound and subsequently zinc oxide. researchgate.net

Crystallization by Particle Attachment (CPA): In some conversion pathways, such as from zinc hydroxide dihydrate, the aggregation and intergrowth of nanocrystals can lead to the formation of larger, two-dimensional crystals. acs.org

The growth of this compound crystals can proceed through different mechanisms, including the radial growth on polymer matrices in biomineralization-inspired systems, leading to thin-film hybrids. researchgate.net

Influence of Supersaturation and pH on Formation Pathways

Supersaturation and pH are critical parameters that significantly influence the formation pathways and the resulting phases of this compound.

Supersaturation: The level of supersaturation in the solution directly impacts which zinc carbonate species will form.

In systems with co-crystallization of calcium and zinc carbonates, higher supersaturation with respect to calcium carbonate (and consequently higher partial pressure of CO₂) favors the precipitation of smithsonite (B87515) (ZnCO₃). mak.ac.ug

Conversely, conditions of lower supersaturation with respect to calcium carbonate tend to result in the formation of a zinc hydroxyl carbonate phase. mak.ac.ug

pH: The pH of the solution is arguably the most critical factor in controlling the precipitation and particle size of this compound. whiterose.ac.uk

The rate of crystal formation generally decreases as the pH becomes more acidic, due to the reduced availability of carbonate ions (CO₃²⁻). whiterose.ac.uk

Studies have shown a dramatic increase in the degree of precipitation with increasing pH. For example, at 70°C, increasing the pH from 4.9 to 8.2 can elevate the precipitation of this compound from 30.37% to 99.97%. rsc.org

The phase of the precipitate is also pH-dependent. Hydrozincite (Zn₅(CO₃)₂(OH)₆) is the most common product under standard atmospheric conditions and neutral to weakly acidic pH. researchgate.netacs.org However, excessively alkaline conditions may promote the formation of zinc hydroxide (Zn(OH)₂), while more acidic conditions (pH ≤ 6) can lead to the dissolution of zinc carbonate. researchgate.net

The interplay between pH and reactant concentration dictates the final product. For instance, the reaction of zinc acetate (B1210297) with potassium carbonate yields hydrozincite at low carbonate concentrations, while a different potassium-containing zinc carbonate hydroxide phase forms at high carbonate concentrations. centralasianstudies.org

Kinetic Studies of this compound Precipitation

The kinetics of this compound precipitation are complex and influenced by multiple factors, including temperature, reaction time, and the concentrations of reactants. While detailed kinetic models for the precipitation process are not extensively established in the literature due to the complexity of the aqueous chemistry, experimental studies provide insights into the reaction rates under various conditions. nih.gov

Investigations into the precipitation of this compound from a zinc nitrate (B79036) solution using sodium carbonate have demonstrated the significant impact of process parameters on the degree of precipitation.

Effect of Temperature, Time, and pH on Precipitation:

Temperature (°C)Time (minutes)pHDegree of Precipitation (%)Reference
70454.930.37 rsc.org
70458.299.97 rsc.org
30457.9-8.242.84 nih.gov
70157.9-8.233.32 nih.gov
70457.9-8.299.97 nih.gov

As the data indicates, increasing the temperature, reaction time, and pH generally leads to a higher degree of precipitation. rsc.orgnih.gov For instance, at a pH range of 7.9-8.2 and a temperature of 70°C, extending the reaction time from 15 to 45 minutes increases the precipitation from 33.32% to 99.97%. nih.gov Similarly, at a constant reaction time of 45 minutes, raising the temperature from 30°C to 70°C increases the precipitation from 42.84% to 99.97%. nih.gov

Role of Additives and Impurities in Crystal Growth Modification

Additives and impurities present in the crystallization solution can significantly modify the crystal growth, morphology, and even the phase of the resulting this compound. These substances can either promote or inhibit crystal growth by adsorbing onto the crystal surfaces, kinks, or steps. nih.gov

Organic Additives: Polymers and macromolecules can be used to control the crystallization process. Poly(acrylic acid) (PAA) has been shown to stabilize this compound precursors, which in turn regulates the crystallization during the synthesis of zinc oxide thin films. researchgate.net This biomineralization-inspired approach can be used to control the morphology and orientation of the crystals. researchgate.net

Inorganic Ions: The presence of other ions in the solution can influence the crystallization process. For example, zinc ions themselves can act as an impurity in other crystallization systems, such as inhibiting the precipitation of calcium carbonate by adsorbing onto the active growth sites of the crystals. researchgate.net In the electrowinning of zinc, various metal impurities can affect the surface morphology of the deposited zinc. researchgate.net The presence of potassium ions can lead to the formation of a mixed potassium-zinc carbonate hydroxide phase instead of pure hydrozincite. centralasianstudies.org

Covalent Interactions: Impurities can also have more subtle effects at the atomic level. For instance, when zinc ions are present as impurities in amorphous calcium carbonate, they exhibit a lower coordination number due to covalent interactions with hydroxide ions.

In Situ Observation of Formation Processes

The direct observation of the formation of this compound provides valuable insights into the dynamic processes of nucleation and growth. Various in situ techniques have been employed for this purpose.

In Situ Spectroscopy: Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy have been used to monitor the formation of corrosion products on zinc surfaces in real-time. These studies have successfully identified the formation of needle-like zinc hydroxy carbonate species under specific conditions, such as in the presence of water and carbon dioxide. centralasianstudies.orgnih.gov

In Situ Microscopy: Optical microscopy allows for the visual tracking of crystal growth. centralasianstudies.orgnih.gov For more detailed morphological evolution, in situ transmission electron microscopy (TEM) has been utilized to observe processes like the thermal decomposition of zinc hydroxide dihydrate into zinc oxide nanocrystals. acs.org

In Situ X-ray Diffraction (XRD): This technique is powerful for tracking phase transformations during a reaction. For example, in situ XRD has been used to follow the decomposition of this compound into zinc oxide, providing information on the evolution of crystallite size with temperature.

These in situ methods provide a direct window into the formation mechanisms, complementing the ex situ characterization of the final products.

Conversion Pathways from Other Zinc Precursors

This compound is often synthesized through the conversion of various zinc-containing precursors. The choice of precursor and the reaction conditions can determine the phase and morphology of the final product.

From Soluble Zinc Salts: A common method involves the precipitation from aqueous solutions of soluble zinc salts such as zinc sulfate (B86663), zinc nitrate, zinc chloride, or zinc acetate by adding a carbonate source like sodium carbonate, ammonium (B1175870) carbonate, or potassium carbonate. researchgate.net The resulting precipitate is often hydrozincite (Zn₅(CO₃)₂(OH)₆). researchgate.net

From Zinc Hydroxide: Zinc hydroxide can be a precursor to this compound. For example, layered zinc hydroxide dihydrate (Zn₅(OH)₁₀·2H₂O) can be converted from ε-Zn(OH)₂ under hydrothermal conditions. acs.org This dihydrate can subsequently transform into zinc oxide upon heating, with the potential for intermediate carbonate formation if exposed to CO₂. acs.org The transformation of ε-Zn(OH)₂ to ZnO can also proceed through dissolution-reprecipitation and in situ crystallization pathways.

From Ammoniacal Solutions: this compound can be crystallized from ammoniacal ammonium carbonate zinc aqueous solutions.

As a Template for Other Compounds: this compound itself can serve as a precursor or template for the synthesis of other materials. For instance, this compound spheres have been used as a sacrificial template for the in situ synthesis of zinc germanate (Zn₂GeO₄) hollow spheres. The most common conversion is the calcination of this compound to produce zinc oxide (ZnO). researchgate.net

Chemical Reactivity, Stability, and Transformation of Zinc Hydroxide Carbonate

Environmental Stability and Degradation Pathways of Zinc Hydroxide (B78521) Carbonate

The environmental persistence and transformation of zinc hydroxide carbonate are of significant interest, particularly concerning its use in pigments, coatings, and as a precursor for zinc oxide. Its stability is influenced by atmospheric components and energy inputs like light.

This compound is generally stable under ambient, dry conditions. However, its stability and reactivity are notably influenced by the presence of atmospheric carbon dioxide (CO₂) and water vapor (humidity).

An increased partial pressure of CO₂ can enhance the stability of zinc carbonates. researchgate.net In the context of thermal decomposition, increasing the CO₂ partial pressure has been shown to raise the onset temperature of the reaction by up to 30°C. researchgate.net This is because the decomposition involves the release of CO₂, and a higher concentration of this gas in the surrounding atmosphere can impede the forward reaction according to Le Chatelier's principle.

Humidity also plays a critical role. While the compound is stable, it can be hygroscopic. dtu.dk Research using controlled rate evolved gas analysis has revealed that atmospheric water vapor can have an apparent catalytic effect on the thermal decomposition of this compound. akjournals.com This catalytic action is characterized by a decrease in the apparent activation energy for the decomposition reaction as the concentration of atmospheric water increases, effectively accelerating the transformation at a lower temperature. akjournals.com Conversely, the presence of CO₂ in the atmosphere was not found to have a significant effect on the kinetic rate within the range of self-generated gas concentrations during decomposition. akjournals.com

Information directly detailing the photochemical and hydrolytic degradation of this compound is limited. However, insights can be drawn from related compounds and processes. Photochemical decomposition, or photolysis, involves the breaking of chemical bonds by photons. learncbse.in For the related compound zinc hydroxy azide (B81097), it has been demonstrated that wavelengths below 330 nm are photochemically active, leading to the evolution of nitrogen gas. ias.ac.in This suggests that this compound may also be susceptible to degradation upon exposure to sufficient energy UV radiation, potentially leading to the formation of zinc oxide and the release of CO₂ and H₂O. Surface carbonate coatings have been noted to increase the extinction coefficient of irradiating light, which could influence the efficiency of such a process. ias.ac.in

Hydrolysis, the reaction with water, is a potential degradation pathway for many minerals. While zinc azide is known to be susceptible to hydrolysis, the existence of stable this compound (hydrozincite) as a secondary mineral formed in the oxidized zones of zinc deposits suggests a considerable degree of stability against simple hydrolytic degradation under typical environmental pH conditions. wikipedia.orgclassicgems.net

Interfacial Reactions and Surface Chemistry of this compound

The surface of this compound is the primary site for its interactions with the surrounding environment. The mineral's surface can significantly contribute to the retention and interaction with organic molecules. unica.it Studies have shown that the positively charged surface of precipitated this compound can lead to heterocoagulation with negatively charged surfaces, such as talc, through electrostatic attraction. researchgate.net This interfacial phenomenon is critical in processes like froth flotation for mineral separation.

Solid-State Transformations and Phase Transitions Involving this compound

The most significant solid-state transformation involving this compound is its thermal decomposition, or calcination, to form zinc oxide (ZnO). This process is fundamental to the production of "active zinc oxide," a form noted for its high surface area and chemical reactivity. uts.edu.auresearchgate.net

The decomposition follows the general reaction: Zn₅(CO₃)₂(OH)₆(s) → 5ZnO(s) + 2CO₂(g) + 3H₂O(g)

This transformation is an endothermic process that typically begins at around 150-200°C, with the reaction rate becoming significant at temperatures above 200°C and peaking around 240-270°C. iaea.orgresearchgate.netnih.gov The theoretical mass loss for this reaction is approximately 25.9%, a value that is closely matched by experimental results from thermogravimetric analysis (TGA). uts.edu.aunih.gov

There is some discussion in the literature regarding the precise mechanism, with some studies suggesting a single-step decomposition and others proposing a more complex, two-step process involving a reversible diffusion reaction followed by an irreversible reaction. researchgate.netuts.edu.auiaea.orgresearchgate.net Regardless of the exact pathway, the process involves the simultaneous de-hydroxylation and de-carboxylation to yield the final ZnO product without the formation of stable intermediate phases. researchgate.netresearchgate.net

The kinetics of this transformation have been extensively studied, with reported activation energies varying based on the experimental conditions and the kinetic model applied.

Reported Activation Energies (Ea) for the Thermal Decomposition of this compound
Activation Energy (Ea) (kJ/mol)Temperature Range (°C)Method/ConditionsReference
132 - 153150 - 240Isothermal TGA iaea.orgresearchgate.net
180 ± 5Not SpecifiedNon-isothermal TGA at significant CO₂ partial pressures researchgate.net
202 (Step 1), 129 (Step 2)Not SpecifiedNon-isothermal TGA, two-step model researchgate.net
~100Not SpecifiedGeneral literature value uts.edu.au
94 ± 9200 - 260Isothermal TGA researchgate.netresearchgate.net
88.7Not SpecifiedCalcination kinetics study researchgate.net

Reaction Kinetics and Mechanisms with External Agents (e.g., Acids, Bases, Ligands)

This compound reacts readily with various external chemical agents. Its amphoteric nature allows it to react with both acids and strong bases.

Acids: The reaction with acids is a characteristic acid-base neutralization and gas-forming reaction. quizlet.com For example, with hydrochloric acid (HCl), it undergoes a double displacement reaction to produce zinc chloride (ZnCl₂), water, and carbon dioxide gas. quora.comquora.com

Zn₅(CO₃)₂(OH)₆(s) + 10HCl(aq) → 5ZnCl₂(aq) + 2CO₂(g) + 8H₂O(l)

The reaction is typically rapid, characterized by effervescence due to the evolution of CO₂. byjus.com

Bases: As an amphoteric compound, this compound is soluble in strong alkalis. quora.com It reacts with strong bases like sodium hydroxide (NaOH) to form soluble zincate complexes, such as sodium zincate (Na₂[Zn(OH)₄]). quora.com The reaction can be represented as:

Zn₅(CO₃)₂(OH)₆(s) + 10NaOH(aq) → 5Na₂Zn(OH)₄ + 2Na₂CO₃(aq) + 2H₂O(l)

This property is often exploited in separation and purification processes.

Ligands: this compound reacts with complexing or chelating agents. A notable example is its reaction with ethylenediaminetetraacetic acid (EDTA). EDTA is a strong chelating ligand that forms a very stable, water-soluble complex with Zn²⁺ ions. nasa.gov This reaction is utilized in analytical chemistry to sequester zinc ions in solution, preventing them from interfering with titrations of other species like hydroxides or carbonates. nasa.gov The formation of the stable Zn-EDTA complex effectively dissolves the solid this compound by shifting the dissolution equilibrium.

Applications of Zinc Hydroxide Carbonate in Advanced Materials and Processes Excluding Biomedical/human Trials

Catalysis and Photocatalysis Applications of Zinc Hydroxide (B78521) Carbonate

Zinc hydroxide carbonate serves as a catalyst in several chemical transformations and as a precursor to highly active photocatalytic materials. Its performance is rooted in its composition and thermal decomposition characteristics, which can be tailored for specific reactions.

While often utilized as a precursor, zinc-based compounds derived from this compound are effective heterogeneous catalysts in various organic syntheses. The thermal decomposition of this compound yields zinc oxide, a widely used catalyst. For instance, zinc-based catalysts have been employed in the transesterification of ethylene (B1197577) carbonate with methanol (B129727) to produce dimethyl carbonate, a green solvent and chemical intermediate. ccspublishing.org.cn In some cases, mixed oxide catalysts containing zinc, derived from carbonate precursors, have shown high activity and selectivity. acs.org

The catalytic activity of these materials is often attributed to the presence of both acidic and basic sites on the catalyst surface, which can be modulated by the preparation method and the presence of other metal oxides. For example, in the synthesis of glycerol (B35011) carbonate through the transesterification of glycerol, ZnO/La2O3 mixed oxides prepared via co-precipitation from nitrate (B79036) precursors have demonstrated notable catalytic performance. acs.org While direct catalytic use of this compound is less common, its role as a readily available and easily decomposable precursor is crucial in the formulation of active zinc-based heterogeneous catalysts. ccspublishing.org.cnacs.orgnacatsoc.orgwhiterose.ac.ukacs.org

This compound is a key precursor in the synthesis of zinc oxide (ZnO), a well-known semiconductor photocatalyst for the degradation of environmental pollutants. asianpubs.orgatu.ieresearchgate.netacs.org The photocatalytic efficiency of ZnO is influenced by its morphology and surface properties, which can be controlled by the characteristics of the this compound precursor. whiterose.ac.uk

Recent research has also highlighted the photocatalytic potential of composite materials containing this compound. For instance, heterogeneous ZnS–zinc carbonate hydroxide (ZnS–ZCH) micro-belts have shown a significant enhancement in the photoreduction of hexavalent chromium (Cr(VI)) under simulated sunlight. nih.gov This enhanced activity is attributed to the improved separation of photo-generated electron-hole pairs and a reduced band gap due to the presence of ZnS.

Furthermore, ZnO/Zn(OH)₂ hybrid nanoparticles have demonstrated superior photocatalytic activity in the degradation of organic dyes like sunset yellow compared to pristine ZnO nanoparticles. nih.govresearchgate.net The presence of hydroxyl groups on the surface is believed to enhance the anchoring of dye molecules and facilitate electron transfer reactions, leading to improved degradation efficiency. nih.govresearchgate.net

Table 1: Photocatalytic Degradation of Pollutants using this compound-based Materials

Pollutant Catalyst Light Source Degradation Efficiency Reference
Sunset Yellow ZnO/Zn(OH)₂ UV (365 nm) >92% after 6 cycles nih.govresearchgate.net
Hexavalent Chromium (Cr(VI)) ZnS–ZCH micro-belts Simulated Sunlight Significantly enhanced rate nih.gov
Malachite Green Calcinated ZnO UV light 98.48% researchgate.netsemanticscholar.org

Adsorption and Separation Technologies Utilizing this compound

This compound and its derivatives are effective adsorbents for the removal of various pollutants from both aqueous and gaseous streams. Its layered structure and surface chemistry contribute to its adsorption capabilities.

This compound plays a role in the removal of heavy metals from water. Studies have shown that the in-situ precipitation of this compound can be a key mechanism for the removal of arsenate from aqueous solutions. nih.gov In the presence of Zn(II), the removal of arsenate can be enhanced through its adsorption onto freshly formed this compound precipitates. nih.gov

While specific adsorption isotherm data for this compound is not extensively reported, related zinc-containing materials have been studied for heavy metal uptake. For instance, the adsorption of Pb(II) and Zn(II) on various natural and synthetic materials often follows Langmuir or Freundlich isotherm models, indicating different adsorption mechanisms. researchgate.netnih.govjournalssystem.commdpi.comresearchgate.netnih.govmdpi.com The pH of the solution is a critical factor, with higher pH generally favoring the removal of cationic heavy metals. researchgate.netnih.govnih.gov

Table 2: Adsorption of Heavy Metals by Zinc-Based Adsorbents and Related Materials

Heavy Metal Adsorbent Adsorption Model Maximum Adsorption Capacity (mg/g) Reference
Arsenate (As(V)) In-situ formed this compound - Enhanced removal observed nih.gov
Zn(II) Bentonite Langmuir 79.2 journalssystem.com
Pb(II) Red Earth Langmuir 10.31 nih.gov

Basic zinc carbonate is recognized for its effectiveness in removing acidic gases. It is commonly used as a hydrogen sulfide (B99878) (H₂S) scavenger in drilling fluids, where it reacts to form stable zinc sulfide. oceanviewchem.com Nanocrystalline zinc carbonate has shown high reactivity towards H₂S at low temperatures (140-180°C), with the transformation to ZnS being a key part of the removal process. nih.gov The reaction kinetics are favorable compared to zinc oxide due to changes in the molar volume during sulfidation. researchgate.netnih.gov

Table 3: Gas Adsorption Applications of Zinc Carbonate and its Derivatives

Gas Adsorbent/Process Key Findings Reference
H₂S Nanocrystalline ZnCO₃ Complete transformation to ZnS at 140-180°C nih.gov
H₂S Basic Zinc Carbonate Effective scavenger in drilling muds oceanviewchem.com
CO₂ ZnO with water vapor Forms basic zinc carbonate researchgate.net
CO₂ Aqueous NH₃ with Zn(II) salts Increased absorption capacity via basic zinc carbonate formation nih.gov

Dye Adsorption Mechanisms

Zinc-based materials, including this compound and related layered double hydroxides (LDHs), are effective adsorbents for removing dyes from aqueous solutions. samaterials.comyoutube.com The adsorption process is governed by a combination of physical and chemical interactions between the dye molecules and the adsorbent surface. The primary mechanisms involve electrostatic attraction, surface complexation, and ion exchange. scafco.comhdgasa.org.za

The efficiency of dye removal is influenced by several factors, including the pH of the solution, initial dye concentration, temperature, and adsorbent dosage. hdgasa.org.zadiva-portal.org For instance, the adsorption of anionic dyes is often more effective in acidic solutions due to the positive surface charge of the adsorbent, which promotes electrostatic attraction. hdgasa.org.za

The adsorption process is often described by kinetic and isotherm models to understand the rate and equilibrium of the dye uptake.

Adsorption Kinetics: The rate at which dye is adsorbed onto the material is frequently analyzed using models such as the pseudo-first-order and pseudo-second-order kinetics. scafco.comdiva-portal.org Research consistently shows that the pseudo-second-order model provides a better fit for the experimental data, suggesting that the rate-limiting step is chemisorption, involving the sharing or exchange of electrons between the adsorbent and the dye molecules. scafco.com

Adsorption Isotherms: To describe the equilibrium state of adsorption, Langmuir and Freundlich isotherm models are commonly applied. samaterials.comscafco.com The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. mdpi.com The suitability of a particular model depends on the specific adsorbent and dye system. For example, the adsorption of Direct Violet dye onto Zn/Al and Zn/Cr layered double hydroxides was found to fit the Freundlich model, indicating multilayer adsorption. samaterials.com Conversely, the removal of Methyl Orange by zinc hydroxide nitrate was better described by the Langmuir model. scafco.com

The interaction can also involve the intercalation of dye molecules into the interlayer spaces of layered zinc compounds, leading to the formation of new phases. scafco.com This is a form of chemical adsorption, as confirmed by activation energy values derived from kinetic data, which can be as high as 105.45 kJ mol⁻¹, indicating a chemical bonding process. scafco.com

AdsorbentDyeBest Fit Kinetic ModelBest Fit Isotherm ModelMaximum Adsorption Capacity (mg/g)Reference
Zinc-Activated Carbon CompositeMethylene BluePseudo-second-orderFreundlich285.71 (at 50°C) diva-portal.org
Zn/Al Layered Double HydroxideDirect VioletNot SpecifiedFreundlich45.06 (at 50°C) samaterials.com
Zinc Hydroxide Nitrate (ZHN)Methyl OrangePseudo-second-orderLangmuirNot Specified scafco.com
Zn2Al-Layered Double HydroxideOrange IINot SpecifiedNot Specified42.5 (at 20°C) youtube.com

Precursor Material for Zinc Oxide (ZnO) and Other Zinc Compounds

This compound is a crucial intermediate and precursor in the synthesis of zinc oxide (ZnO) and other zinc-based materials. hdgasa.org.zadiva-portal.org Its primary advantage lies in its thermal decomposition properties, which allow for the production of high-purity, high-surface-area "active zinc oxide." diva-portal.orgkhambatigroup.com

The thermal decomposition of this compound (Zn₅(CO₃)₂(OH)₆), also known as hydrozincite, is a widely used method for the controlled synthesis of zinc oxide nanostructures. scafco.comdiva-portal.orgduluxprotectivecoatings.com.au This process is energetically favorable and occurs at relatively low temperatures compared to other zinc precursors. galvinfo.com

The decomposition reaction proceeds in a single step at a temperature of approximately 240 °C, yielding porous zinc oxide, water, and carbon dioxide. diva-portal.org The theoretical mass loss during this conversion is about 25.9%. diva-portal.org

5ZnO·2CO₂·3H₂O (s) → 5ZnO (s) + 2CO₂ (g) + 3H₂O (g)

Control over the final ZnO nanostructure is achieved by manipulating the calcination temperature and time. diva-portal.org While the decomposition becomes significant above 240 °C, the temperature can be varied to influence the crystallite size and specific surface area of the resulting ZnO. diva-portal.orgmedcraveonline.com Initially, the decomposition yields ZnO with a very small crystallite size, on the order of 10 nm, and a high specific surface area, ranging from 47 to 65 m²/g. diva-portal.orgmedcraveonline.com However, increasing the calcination temperature or duration can lead to coarsening of the particles to over 25 nm, which in turn affects the material's properties. diva-portal.org

The morphology of the precursor this compound can also influence the morphology of the final ZnO product. For instance, platelet-like hydrozincite crystals decompose to form ZnO with a similar morphology. duluxprotectivecoatings.com.au This method allows for the creation of ZnO with a skeletal microstructure and high porosity, characteristics that are vital for applications in catalysis and sensing. scafco.com

PrecursorDecomposition TemperatureResulting ZnO Crystallite SizeResulting ZnO Specific Surface Area (m²/g)Key FindingsReference
This compound (Zn₅(CO₃)₂(OH)₆)~240 °C (significant rate)~10 nm (initial)47 - 65Single-step decomposition to porous ZnO. Particle coarsening occurs at higher temperatures. diva-portal.orgmedcraveonline.com
Basic Zinc Carbonate ([ZnCO₃]₂·[Zn(OH)₂]₃)~300 °C (peak), annealed at 600 °C40 - 60 nmHigh porosityProduces a polydisperse system with a skeletal microstructure. youtube.comscafco.com
Platelet-like HydrozinciteNot SpecifiedNot SpecifiedDrastic increaseZnO retains the platelet-like morphology of the precursor. duluxprotectivecoatings.com.au
Hydrothermally Synthesized Zn₅(CO₃)₂(OH)₆180 °C - 350 °CPrecursor size 20-40 nmNot SpecifiedOne-step decomposition to ZnO. researchgate.net

This compound serves as a foundational material for creating hybrid and doped zinc compounds, which exhibit tailored electronic, optical, and catalytic properties. A prime example is the fabrication of molybdenum-doped zinc oxide (Mo-doped ZnO). diva-portal.orgduluxprotectivecoatings.com.au While direct synthesis from this compound is a viable route, many methods involve synthesizing ZnO first (often from precursors like zinc nitrate or acetate) and then incorporating the dopant. diva-portal.orgumons.ac.be

The incorporation of molybdenum into the ZnO lattice can be achieved through various techniques, including combustion synthesis, grinding-calcination, and spray pyrolysis. diva-portal.orgduluxprotectivecoatings.com.auumons.ac.be In these processes, a molybdenum source (e.g., ammonium (B1175870) molybdate (B1676688) or MoO₃) is combined with the zinc precursor. diva-portal.orgumons.ac.be The ionic radius of Mo⁶⁺ (0.062 nm) is smaller than that of Zn²⁺ (0.083 nm), allowing Mo⁶⁺ ions to substitute for Zn²⁺ ions in the ZnO crystal lattice. duluxprotectivecoatings.com.auumons.ac.be

This doping has significant effects on the material's properties:

Structural Properties: Mo-doping typically leads to a decrease in the crystallite size of ZnO. diva-portal.org X-ray diffraction (XRD) analysis confirms that the wurtzite crystal structure of ZnO is maintained, but the doping can suppress crystal growth. duluxprotectivecoatings.com.au

Optical Properties: The optical bandgap of ZnO can be modified by Mo-doping. Studies have shown a decrease in the bandgap with increasing Mo concentration, which alters the material's light absorption characteristics. diva-portal.org Conversely, other studies using different fabrication methods have observed a blue shift, indicating a broadening of the bandgap.

Morphological Properties: The surface morphology of the resulting material is also affected. For instance, Mo-doping can change the grain size and orientation, with some methods producing micro-flower shapes or platelet-structured microparticles. hdgasa.org.za

These modified properties make Mo-doped ZnO a promising material for applications in photocatalysis, sensors, and transparent conductive films. samaterials.comduluxprotectivecoatings.com.au

Corrosion Inhibition and Coating Applications of this compound

This compound, or hydrozincite, is a key compound in the field of corrosion science, providing protection to metal surfaces, particularly zinc-coated steel. scafco.comdiva-portal.org It functions both by forming a passive protective layer and as an active component in anti-corrosion coatings. samaterials.comduluxprotectivecoatings.com.au

The primary mechanism by which zinc coatings protect steel from corrosion is through the formation of a stable, adherent, and insoluble barrier layer of zinc corrosion products, with this compound being a principal component. scafco.comhdgasa.org.za This layer, often referred to as the zinc patina, physically isolates the underlying metal from the corrosive environment. galvanizeit.org

The formation of this protective layer is a multi-step process that occurs upon exposure to the atmosphere:

Oxidation: Freshly exposed zinc reacts with atmospheric oxygen to form a thin layer of zinc oxide (ZnO). scafco.comhdgasa.org.za

Hydroxylation: In the presence of moisture, the zinc oxide is converted to zinc hydroxide (Zn(OH)₂). scafco.comhdgasa.org.za

Carbonation: The zinc hydroxide then reacts with carbon dioxide (CO₂) from the air to form this compound (Zn₅(CO₃)₂(OH)₆). scafco.com

Beyond its natural formation on galvanized surfaces, this compound is intentionally incorporated into anti-corrosion paints and coatings to enhance their protective properties. samaterials.com In these formulations, it serves multiple functions:

Corrosion Inhibitor: As an additive, it actively inhibits the corrosion process. samaterials.com

Barrier Enhancement: In inorganic zinc silicate (B1173343) coatings, the metallic zinc provides galvanic protection. The porosity of this coating allows for the reaction with atmospheric CO₂ and moisture to form insoluble this compound within the pores. duluxprotectivecoatings.com.au This process locks the inert particles into the coating, creating a highly effective and stable barrier that blocks further oxidation and prolongs the life of the coating system. youtube.comduluxprotectivecoatings.com.au

The integration of zinc compounds like this compound is a cornerstone of advanced protective coating systems, providing a durable defense against environmental degradation. galvanizeit.orgmdpi.com

Pigment and Opacifier Research Involving this compound

This compound, also known as basic zinc carbonate, serves as a functional component in the formulation of pigments and opacifiers. Its properties are leveraged in various industrial applications to achieve desired visual and protective characteristics.

Optical Properties and Pigmentary Performance

As a white, crystalline powder, this compound is utilized as a pigment in paints to provide color and enhance opacity. samaterials.com Its fine particle size and good dispersibility contribute to the uniformity of coatings. bisleyinternational.com In the realm of ceramics and glass, the compound is used to modify glazes and coatings, imparting desirable properties such as opacity and glossiness. glochem.com Historically, carbonates of zinc have been among the inorganic compounds investigated for creating synthetic pearl colors.

Integration into Coating and Polymer Systems

A notable application is in polyurethane (PU) systems, where this compound and its variants, such as zinc carbonate hydroxide monohydrate, act as initiators to accelerate the hardening process. google.com The inclusion of this compound can significantly decrease the tack-free time of PU coatings, which allows for earlier application of subsequent layers and a quicker return to service for the coated article. google.com

Below is a table summarizing the functional roles of this compound in these systems.

Application AreaFunctionResulting Property
Paints & CoatingsPigment / OpacifierProvides color and opacity samaterials.comsamaterials.co.uk
Paints & CoatingsCorrosion InhibitorProtects metal from rust and degradation samaterials.comsamaterials.co.uk
Polyurethane CoatingsCuring InitiatorDecreases tack-free time, accelerates hardening google.com
Rubber & PlasticsFillerImproves mechanical properties samaterials.com
Ceramics & GlassGlaze ModifierImparts opacity and glossiness glochem.com

Sensing and Detection Applications of this compound-Based Materials

This compound serves as a valuable precursor material for the synthesis of zinc oxide (ZnO), a semiconductor widely researched for its sensing capabilities. The thermal decomposition of this compound provides a route to produce ZnO nanostructures essential for these applications.

Gas Sensing Mechanisms (e.g., CO2)

Materials derived from this compound are used in the development of gas sensors, particularly for carbon dioxide (CO2). mdpi.com The typical sensing mechanism for a chemiresistive sensor based on an n-type semiconductor like ZnO involves the adsorption and desorption of gas molecules on the material's surface, which leads to a change in electrical resistance. mdpi.com

When the ZnO surface is exposed to air, oxygen molecules are adsorbed and capture free electrons from the conduction band, forming a high-resistance electron depletion layer. researchgate.net Upon exposure to an oxidizing gas like CO2, the gas molecules can interact with the adsorbed oxygen species, leading to the formation of carbonates on the surface. researchgate.net This interaction can further trap electrons from the semiconductor, causing an increase in the sensor's electrical resistance. researchgate.netyoutube.com The magnitude of this resistance change correlates to the concentration of the target gas. mdpi.com

Electrochemical Sensing Platforms

In electrochemistry, this compound is a precursor for producing ZnO nanostructures that can modify electrodes for sensing applications. These ZnO-modified electrodes form the basis of sensitive electrochemical platforms for detecting various analytes. researchgate.net

For instance, a glassy carbon electrode modified with ZnO nanostructures has been shown to exhibit excellent catalytic performance for the electro-oxidation of hydroxylamine. researchgate.net The ZnO nanostructures on the electrode surface increase the active surface area and facilitate charge transfer kinetics. researchgate.net The enhanced electrochemical response allows for the sensitive detection of the target analyte at low concentrations. researchgate.net The principle relies on measuring the electrical signal (e.g., current) generated from the electrochemical reaction of the analyte at the modified electrode's surface.

The following table outlines the role of this compound as a precursor in sensing systems.

Sensing ApplicationRole of this compoundActive MaterialDetection PrincipleTarget Analyte Example
Gas SensingPrecursorZinc Oxide (ZnO)Change in electrical resistance upon gas adsorption mdpi.comresearchgate.netCarbon Dioxide (CO2) mdpi.com
Electrochemical SensingPrecursorZinc Oxide (ZnO) NanostructuresCatalytic electro-oxidation of analyte at modified electrode researchgate.netHydroxylamine (HXA) researchgate.net

Advanced Functional Materials Development Incorporating this compound

Direct synthesis of this compound nanostructures has led to their use in advanced functional materials for energy storage applications. Researchers have successfully synthesized novel Hydroxide Zinc Carbonate (HZC), with the formula Zn4CO3(OH)6·H2O, in the form of nanosheets directly onto a nickel foam substrate. scirp.org

These HZC@Ni foam composites have been tested as electrode materials for supercapacitors and have demonstrated high specific capacitance and promising electrochemical activity. scirp.org The pseudocapacitive energy storage mechanism in alkaline electrolytes is believed to stem from the redox reactions of Zn(II). scirp.org The high performance of these materials makes them potential candidates for low-cost and environmentally friendly energy storage solutions. scirp.org

The electrochemical performance of the HZC@Ni foam electrode is detailed in the table below.

Current DensitySpecific Capacitance (F·g⁻¹)
1 A·g⁻¹1329.2 scirp.org
10 A·g⁻¹882.8 scirp.org

This research highlights the potential of using this compound not just as a precursor, but as a primary component in the development of next-generation functional materials. scirp.org

Composites and Hybrid Materials (e.g., Polymer Hybrids)

This compound is utilized in the fabrication of composite and hybrid materials, particularly in the realm of polymer science. It often serves as a precursor for the in-situ formation of zinc oxide (ZnO) nanostructures within a polymer matrix. This method is advantageous as it can lead to a fine and uniform dispersion of ZnO particles, which is crucial for enhancing the properties of the resulting composite material.

One notable application is in the development of this compound/polymer thin-film hybrids. In a biomineralization-inspired approach, polymer templates can be used to induce the crystallization of this compound. The crystals grow on the polymer matrices, leading to the formation of a hybrid thin film that completely covers the substrate. These hybrid films can then be converted into ZnO thin films through thermal treatment, retaining their morphology. The resulting ZnO thin films have shown potential in photocatalytic applications.

While the primary focus of much of the research is on the final ZnO-polymer composite, the intermediate this compound-polymer hybrid is a critical stage. The morphology and crystal structure of the this compound within the polymer matrix directly influence the properties of the final ZnO material. However, detailed research findings focusing specifically on the mechanical and thermal properties of the this compound/polymer hybrid materials themselves are not extensively available in the public domain. The scientific literature predominantly investigates the properties of the final zinc oxide composites.

Flame Retardant Additives

This compound is employed as a flame retardant additive in various polymers to enhance their fire resistance. researchgate.net Its flame retardant mechanism is attributed to its endothermic decomposition when heated. This decomposition releases water vapor and carbon dioxide, which can dilute flammable gases and oxygen in the gas phase, thereby inhibiting combustion. The resulting zinc oxide residue can also form a protective char layer on the polymer surface, acting as a barrier to heat and mass transfer.

Research has shown that nano-sized zinc carbonate exhibits a significant synergistic effect with other flame retardants, such as antimony trioxide (Sb₂O₃), in flexible poly(vinyl chloride) (PVC). semanticscholar.orgfrontiersin.org In one study, substituting a portion of antimony trioxide with nano zinc carbonate in a flexible PVC formulation led to an improvement in the dripping behavior during flammability tests, an increase in the Limiting Oxygen Index (LOI), and a significant reduction in the peak heat release rate and total heat release. semanticscholar.orgfrontiersin.org This suggests that this compound can be a valuable component in developing more effective and potentially less hazardous flame retardant systems. semanticscholar.org

Table 1: Flame Retardant Properties of Flexible PVC Composites semanticscholar.orgfrontiersin.org
SampleLOI (%)UL-94 RatingPeak Heat Release Rate (kW/m²)Total Heat Release (MJ/m²)
PVC/Sb₂O₃26.5V-123055.6
PVC/Nano ZnCO₃25.8V-124558.2
PVC/Sb₂O₃/Nano ZnCO₃ (75% Sb₂O₃ replaced)27.2V-018550.1

Filler Material in Polymers and Rubber

This compound also functions as a filler material in polymers and rubber formulations. researchgate.net As a filler, it can be incorporated to improve various physical and mechanical properties of the host material. zxchem.com In the rubber industry, fillers are essential for enhancing strength, durability, and other performance characteristics. Similarly, in plastics, fillers are used to modify properties such as stiffness, impact strength, and dimensional stability.

When used as a filler, this compound can contribute to the reinforcement of the polymer or rubber matrix. zxchem.com The extent of this reinforcement depends on factors such as particle size, particle shape, dispersion within the matrix, and the interfacial adhesion between the filler particles and the polymer chains. While it is known to be used for this purpose, specific, publicly available research data detailing the quantitative effects of this compound as a primary filler on the mechanical properties (e.g., tensile strength, modulus, and elongation at break) of various polymer and rubber composites is limited. The focus of many studies tends to be on more conventional fillers like carbon black, silica, and zinc oxide.

Energy Storage Materials (e.g., Supercapacitors)

In the field of energy storage, this compound has emerged as a promising electrode material for supercapacitors. researchgate.netnih.gov Supercapacitors, also known as electrochemical capacitors, are energy storage devices that can be charged and discharged much faster than batteries. The performance of a supercapacitor is heavily dependent on the properties of its electrode materials.

A composite material of hydroxide zinc carbonate (HZC) grown on a nickel foam substrate has demonstrated high specific capacitance, which is a measure of how much charge the material can store per unit mass. researchgate.netnih.gov The energy storage mechanism is believed to be based on pseudocapacitance, which involves fast and reversible faradaic redox reactions at the electrode surface. researchgate.net The layered, nanosheet structure of the this compound provides a large surface area and good electrical conduction, which facilitates these rapid redox kinetics. nih.gov The encouraging performance of these materials, coupled with their low cost and environmentally friendly nature, makes them a potential candidate for future energy storage applications. researchgate.net

Table 2: Electrochemical Performance of Hydroxide Zinc Carbonate (HZC) Composite Electrode researchgate.netnih.gov
Current DensitySpecific Capacitance (F/g)
1 A/g1329.2
10 A/g882.8

Glazing and Enameling Applications

This compound is used in the ceramics industry, particularly in glazing and enameling applications. researchgate.net In these processes, it serves as a source of zinc oxide, which is a crucial component in many glaze formulations. Zinc oxide acts as a flux, reducing the melting point of the glaze and promoting a smooth, glossy surface. It can also influence the color and opacity of the glaze.

The use of this compound as the raw material for introducing zinc oxide can be advantageous. Upon heating, it decomposes to form finely divided zinc oxide particles, which can disperse uniformly within the glaze melt. This can lead to improved glaze properties, such as enhanced luster and whiteness, and can help to prevent defects. While the role of the resulting zinc oxide is well-documented, specific research detailing the direct effects and advantages of using this compound as the initial ingredient on the final properties of glazes and enamels is not widely reported in scientific literature.

Theoretical and Computational Investigations of Zinc Hydroxide Carbonate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to solids to determine their electronic band structure, density of states, and bonding characteristics, providing a foundational understanding of their physical and chemical properties.

DFT calculations have been employed to determine the electronic properties of zinc hydroxide (B78521) carbonate (hydrozincite) and related compounds. These studies reveal the nature of its band gap and the contributions of different atomic orbitals to its electronic states.

Theoretical calculations show that the inclusion of hydroxide (OH⁻) groups in the zinc carbonate structure significantly alters the electronic configuration. The band structure calculated for hydrozincite, Zn₅(OH)₆(CO₃)₂, indicates that it is a wide-bandgap semiconductor. mdpi.com The calculated valence band maximum (VBM) is primarily composed of O 2p states, while the conduction band minimum (CBM) is formed by Zn sp³ hybridization states. researchgate.net The presence of hydroxyl groups modifies the energy band structure and the oxidation potential of the valence band when compared to pure zinc carbonate (ZnCO₃). mdpi.com For context, first-principles calculations on the related compound zinc hydroxide (Zn(OH)₂) have determined a direct band gap of 5.65 eV. researchgate.net

Interactive Data Table: Calculated Band Gaps of Zinc Compounds Click on the headers to sort the data.

CompoundFormulaCalculated Band Gap (eV)Type
Zinc Hydroxide CarbonateZn₅(OH)₆(CO₃)₂Wide (specific value varies by calculation)Semiconductor
Zinc HydroxideZn(OH)₂5.65Direct
Zinc CarbonateZnCO₃-Semiconductor

The Density of States (DOS) analysis provides further detail on the electronic structure. For Zn(OH)₂, the VBM is mainly composed of O 2p states, while the hybridization of Zn 3d and O 2p orbitals is responsible for the lower valence band. researchgate.net In hydrozincite, the DOS reveals how the interplay between the zinc, oxygen, carbon, and hydrogen orbitals defines its semiconducting nature. mdpi.com

Atomistic simulations using DFT are crucial for understanding the surface properties of crystalline materials, including surface energy, stability of different facets, and surface relaxation. While detailed DFT studies on the surface properties of hydrozincite are less common than for simpler compounds like zinc oxide, calculations on its bulk structure provide foundational insights.

DFT calculations have been used to investigate the energetic stability of different polymorphs. For instance, total energy calculations comparing the hydrozincite structure to the related aurichalcite ((Zn,Cu)₅(CO₃)₂(OH)₆) structure have been performed. These simulations indicate that for the pure zinc end-member, an aurichalcite-type structure may be energetically more favorable at ambient pressure, suggesting that the experimentally observed hydrozincite phase could be metastable. mdpi.com Such calculations are fundamental precursors to surface studies, as a stable bulk structure is required for creating meaningful surface slab models.

The surface energy, which is the excess energy at the surface of a material compared to the bulk, dictates crystal morphology and reactivity. Experimental studies have shown that the apparent solubility, and by extension the surface energy, of hydrozincite is affected by its crystal size, with biogenic hydrozincite exhibiting different properties than geologic or synthetic samples. researchgate.net Atomistic simulations can, in principle, model these surfaces to calculate their energies and predict equilibrium crystal shapes, providing a theoretical basis for such experimental observations.

Molecular Dynamics (MD) Simulations of this compound Formation and Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a window into the dynamic processes of mineral formation and interfacial interactions. While simulating the entire nucleation and growth pathway of a complex crystal like hydrozincite from solution is computationally demanding, MD provides critical insights into the underlying mechanisms.

Ab initio MD simulations have been used extensively to study the hydration structure and dynamics of the constituent ions in aqueous solutions, including carbonate (CO₃²⁻), bicarbonate (HCO₃⁻), and hydroxide (OH⁻). semanticscholar.org These simulations reveal detailed information about the hydrogen-bonding environments of these species and their effects on the structure and dynamics of the surrounding water molecules. semanticscholar.orgmaterialsproject.org Understanding the strength and lifetime of hydrogen bonds between water and these anions is key to modeling the initial stages of precipitation. semanticscholar.org

Similarly, MD simulations have been applied to understand the behavior of zinc ions in aqueous environments. frontiersin.org The simulations can clarify the structure of the zinc-water and zinc-hydroxide complexes that exist in solution prior to mineral formation. By combining force fields for the different ions and water, MD can model the initial aggregation events and ion-pairing that precede nucleation, providing a molecular-level picture of how zinc, carbonate, and hydroxide ions come together to form the solid-state structure of this compound.

Thermodynamic Modeling of this compound Stability and Phase Equilibria

Thermodynamic modeling is used to predict the stability of minerals under various geochemical conditions, such as changes in pH, temperature, and the concentration of dissolved species. These models are essential for understanding the formation and persistence of this compound in both natural and industrial environments.

Chemical stability diagrams, which are analogous to Pourbaix diagrams, have been developed to map the stability fields of various zinc corrosion products, including hydrozincite (Zn₅(CO₃)₂(OH)₆). doi.org These models incorporate ion complexation and solubility to predict the precipitation of different zinc compounds as a function of the total zinc concentration and pH of the solution. doi.org The calculations demonstrate that hydrozincite is a stable solid phase under specific near-neutral to alkaline conditions. doi.orgnih.gov

The stability of this compound is also strongly dependent on the partial pressure of carbon dioxide (pCO₂). Thermodynamic modeling shows that an increase in pCO₂ leads to a greater stability of zinc carbonates within the relevant pH range. nih.gov However, the formation of smithsonite (B87515) (ZnCO₃) is typically restricted to relatively high pCO₂ values, leaving a stability field for hydrozincite under more common atmospheric conditions. nih.gov

Interactive Data Table: Conditions Favoring Stability of Zinc Minerals Click on the headers to sort the data.

MineralFormulaFavorable pH RangeFavorable pCO₂Other Factors
HydrozinciteZn₅(CO₃)₂(OH)₆Near-neutral to AlkalineModerateDependent on total Zn concentration doi.org
SmithsoniteZnCO₃Near-neutralHigh nih.govFavored in carbonate-rich host rocks
Zinc HydroxideZn(OH)₂AlkalineLowForms in the absence of carbonate doi.org
Zinc OxideZnOAlkalineLowStable dehydration product of Zn(OH)₂

These models provide a robust framework for predicting the conditions under which this compound will form, dissolve, or transform into other phases. doi.org

Computational Predictions of Novel Properties and Applications

While much computational work focuses on understanding the existing properties of this compound, these theoretical insights also enable predictions of novel properties and guide the search for new applications. By extrapolating from its calculated fundamental characteristics, researchers can identify promising avenues for material design.

The wide band gap of this compound, as indicated by DFT calculations, suggests its potential use in electronic and optoelectronic applications. mdpi.com Materials with large band gaps are often excellent insulators or can be used in deep-ultraviolet (UV) devices, such as sensors or transparent conductive films, if appropriate doping strategies can be devised. Computational screening could theoretically be used to identify suitable dopants to tune its electronic properties for specific functions.

Furthermore, this compound is often used as a precursor to synthesize zinc oxide, a versatile material used in catalysis, sensors, and electronics. Computational modeling can play a significant role in this area. By simulating the thermal decomposition process and the surface properties of the resulting ZnO, it may be possible to predict how the morphology and crystal structure of the initial hydrozincite precursor influence the final properties of the zinc oxide product. This predictive capability could guide the synthesis of ZnO catalysts with tailored surface facets and enhanced activity. Atomistic simulations could also be used to screen the potential of hydrozincite itself as a catalyst or as a sorbent material for environmental remediation by modeling the adsorption of various molecules onto its surfaces.

Challenges and Future Directions in Zinc Hydroxide Carbonate Research

Bridging Fundamental Understanding and Applied Engineering

A significant challenge in the field lies in translating the fundamental understanding of zinc hydroxide (B78521) carbonate's physicochemical properties into optimized, real-world applications. While research has demonstrated its potential in diverse areas such as energy storage, catalysis, and gas sensing, a deeper connection between material characteristics and performance is required. scirp.orgnih.gov

Future research must focus on establishing clear structure-property-performance relationships. For instance, understanding how specific morphologies, such as the nanosheet arrays synthesized via hydrothermal methods, directly contribute to the enhanced specific capacitance in supercapacitors is crucial. scirp.orgresearchgate.net This involves moving beyond empirical observations to develop predictive models that can guide the design of materials for specific engineering outcomes. Closing this gap will enable the rational design of zinc hydroxide carbonate-based devices with tailored and superior performance, such as more efficient supercapacitors or highly selective gas sensors. scirp.orgnih.gov

Development of Novel Synthetic Routes with Enhanced Control over Morphology and Purity

The synthesis of this compound with precise control over its physical and chemical properties remains a primary objective for researchers. The functionality of the material is intrinsically linked to its morphology (e.g., nanosheets, flowers, rods), particle size, and purity. scirp.orgresearchgate.netnanografi.com Various methods have been explored, each with distinct advantages and limitations.

Synthesis MethodKey FeaturesControlled ParametersReference(s)
Hydrothermal Facile, uses inorganic precursors, can produce unique morphologies like nanosheets.Temperature, pH, reaction time. scirp.orgresearchgate.netmdpi.com
Microemulsion Allows for control over nanoparticle size and morphology.Water/surfactant molar ratio (ω), reactant concentration. researchgate.netwhiterose.ac.uk
Direct Precipitation A common method involving the reaction of a soluble zinc salt with a carbonate source.Reactant concentrations, temperature. nanografi.comresearchgate.net
Biomineralization-Inspired Uses polymer matrices to induce crystallization, forming thin-film hybrids.Polymer type, reaction conditions. researchgate.net

Future work should concentrate on developing synthesis techniques that are not only precise but also simple, cost-effective, and environmentally benign. scirp.org A key challenge is maintaining high purity and avoiding the formation of unintended phases, which can be influenced by reactant concentrations. researchgate.netnih.gov Research into facile, low-energy methods, such as one-step hydrothermal processes using inorganic precursors, is a promising direction for enhancing electrochemical performance and simplifying production. scirp.org The goal is to create reproducible, scalable methods for producing this compound with tailored structures for advanced applications.

Exploration of Undiscovered Functionalities and Synergistic Effects in Composites

While traditionally used as a precursor for zinc oxide, this compound is emerging as a functional material in its own right, particularly in the form of composites. researchgate.netnanografi.comresearchgate.net The creation of hybrid materials by combining this compound with other substances has been shown to produce synergistic effects, leading to significantly enhanced properties that surpass those of the individual components.

Notable research findings in this area include:

Energy Storage: A composite of hydroxide zinc carbonate grown in situ on nickel foam (HZC@Ni foam) demonstrated a specific capacitance of 1329.2 F·g⁻¹ at 1 A·g⁻¹, a 40-fold enhancement compared to HZC powders coated on the same substrate. scirp.orgresearchgate.net

Gas Sensing: CaO-ZnO heterostructures, formed through the conversion of this compound, have shown promising sensitivity (77%) and selectivity (98%) for CO2 gas detection at low temperatures. nih.gov

Supercapacitors: Composites of ZnO (derived from its precursors) with Ni-based layered double hydroxides (LDHs) exhibit significantly improved specific capacitance and cyclic stability compared to bare ZnO. acs.orgnih.gov

The future in this domain lies in the systematic exploration of new composite materials. Investigating the interfacial synergy between this compound and a wider range of materials, such as graphene, conductive polymers, and other metal oxides, could unlock novel functionalities. researchgate.netresearchgate.net A deeper understanding of the charge transfer mechanisms and structural interactions at the nano-interface is critical for designing next-generation composites for applications in energy, environmental remediation, and electronics. acs.org

Addressing Scale-Up and Industrial Implementation Challenges

Transitioning from laboratory-scale synthesis to large-scale industrial production presents a significant set of challenges. The growing demand for this compound in sectors like rubber, pharmaceuticals, and advanced materials necessitates scalable and economically viable manufacturing processes. marketreportanalytics.com

The primary hurdles for industrial implementation include:

Economic Viability: Fluctuations in the price of raw materials, particularly zinc, can impact profitability and market stability. marketreportanalytics.com

Process Scalability: Synthesis methods developed in the lab, such as microemulsion or complex hydrothermal techniques, may not be easily or cost-effectively scaled for industrial volumes. Research into processes like using ammonium (B1175870) bicarbonate as a precipitating agent has been tested at a pilot scale of 150 tons/year, indicating progress in this area. iaea.org

Quality Consistency: Maintaining the specific morphology, purity, and performance characteristics achieved in a controlled lab environment during mass production is a critical challenge. sif-iiss.org

Regulatory Compliance: Adherence to increasingly stringent environmental regulations adds to production costs and complexity. marketreportanalytics.com

Future efforts must be directed towards developing robust and continuous production methods that can bridge the gap between lab discovery and industrial reality. This includes optimizing existing processes and exploring new manufacturing technologies to ensure product quality, cost-effectiveness, and regulatory compliance on an industrial scale.

Environmental Footprint of this compound Production and Utilization

Key environmental considerations include:

Energy Consumption: The production of zinc, the primary raw material, and its conversion into compounds like zinc oxide (often via this compound) are energy-intensive processes. glochem.com

Greenhouse Gas Emissions: Primary zinc production has a notable carbon footprint, estimated at approximately 3.89 kg of CO2 equivalent per kg of special high-grade zinc. zinc.orggreenspec.co.uk

Waste and Pollutants: The synthesis process can generate wastewater containing zinc ions, while zinc production can release heavy metals and other pollutants that impact air and water quality. glochem.comgreenspec.co.uk

Q & A

Q. How can the composition of zinc hydroxide carbonate be experimentally determined given its variable stoichiometry?

  • Methodological Answer : Use a combination of Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) to identify functional groups (e.g., carbonate at ~1400 cm⁻¹, hydroxyl at ~3300 cm⁻¹) and crystalline phases. Thermogravimetric analysis (TGA) can quantify CO₂ loss during decomposition (300°C). For elemental ratios, inductively coupled plasma atomic emission spectrometry (ICP-AES) quantifies Zn, while titration with cresol purple (pH 7.9–8.0 endpoint) measures carbonate/hydroxide .

Q. What synthesis methods are suitable for producing this compound with controlled purity?

  • Methodological Answer : Hydrothermal synthesis (e.g., reacting zinc nitrate with sodium carbonate at 80–120°C) yields high-purity material. Monitor pH (8–10) to avoid ZnO formation. Post-synthesis, rinse with ethanol to remove impurities and characterize purity via ICP-AES for trace metals (e.g., Ca, Mg) and gravimetric analysis for residual salts .

Q. How does thermal decomposition of this compound inform its application as a ZnO precursor?

  • Methodological Answer : Conduct TGA coupled with differential scanning calorimetry (DSC) to track mass loss (CO₂ and H₂O) and phase transitions. In situ XRD during heating reveals intermediate phases (e.g., amorphous ZnO at ~200°C, crystalline ZnO above 300°C). Optimize calcination temperature (300–500°C) for desired ZnO crystallinity .

Advanced Research Questions

Q. How can non-classical crystallization pathways be exploited to control this compound morphology?

  • Methodological Answer : Introduce additives like Ca²⁺ ions during synthesis to stabilize amorphous intermediates (e.g., amorphous zinc carbonate nanoparticles). Use time-resolved TEM to observe nanoparticle aggregation into 2D nanofilms or 1D nanorods. Adjust ionic strength and supersaturation to favor oriented attachment mechanisms .

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., IR, XRD) for this compound?

  • Methodological Answer : Cross-validate using extended X-ray absorption fine structure (EXAFS) to probe local Zn coordination. Pair XRD with Rietveld refinement to distinguish between similar phases (e.g., hydrozincite vs. synthetic variants). For ambiguous IR peaks, deuterated samples can clarify hydroxyl contributions .

Q. How do doping strategies (e.g., Co, Mn) alter the photocatalytic properties of this compound-derived ZnO?

  • Methodological Answer : Dope during hydrothermal synthesis by adding transition metal salts (e.g., Co(NO₃)₂). Use UV-vis diffuse reflectance spectroscopy to measure bandgap shifts. Test photocatalytic efficiency via methylene blue degradation under UV light, correlating activity with dopant concentration and ZnO crystallite size .

Q. What experimental protocols mitigate hygroscopicity-related errors in this compound studies?

  • Methodological Answer : Store samples in desiccators with silica gel. Pre-dry powders at 100°C (1 hour) before gravimetric analysis. Use Karl Fischer titration to quantify adsorbed water. For in situ experiments, employ humidity-controlled chambers .

Q. How can the formation mechanism of this compound from amorphous precursors be rigorously studied?

  • Methodological Answer : Track nucleation kinetics using small-angle X-ray scattering (SAXS) and cryo-TEM to capture early-stage particle aggregation. Monitor pH and ion concentration changes with ion-selective electrodes. Compare experimental data with density functional theory (DFT) simulations of precursor stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.